4-Amino-2-fluoro-3-methylbenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKXKONKSMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757247-93-1 | |
| Record name | 4-Amino-2-fluoro-3-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile (CAS No. 757247-93-1), a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine for derivatization, a nitrile group as a versatile chemical handle, and fluorine and methyl groups for modulating physicochemical properties, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its chemical and physical properties, provides an expert analysis of its spectral characteristics, outlines a plausible synthetic route and reactivity profile, and discusses its applications, analytical methodologies, and safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their discovery and development pipelines.
Introduction
The Strategic Role of Fluorinated Intermediates in Drug Discovery
The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target protein.[1][2] Consequently, fluorinated building blocks are indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3]
This compound: A Versatile Synthetic Scaffold
This compound emerges as a particularly strategic intermediate. The molecule presents three distinct points of chemical functionality:
-
Aromatic Amine: The primary amine at the C4 position is a nucleophilic site, ideal for a wide range of subsequent reactions, including amide bond formation, diazotization, and N-alkylation, enabling the construction of diverse compound libraries.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, serving as a key precursor for more complex structures.
-
Fluorine and Methyl Substitution: The ortho-fluoro and meta-methyl substituents relative to the amine create a specific electronic and steric environment. The fluorine atom can engage in favorable hydrogen bond interactions and modulate the pKa of the adjacent amine, while the methyl group provides a lipophilic contact point.
This guide serves as a foundational resource for understanding and utilizing this high-value chemical intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in synthesis and formulation.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 757247-93-1 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.16 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=C(N)C=CC(C#N)=C1F | [4] |
Physical and Computed Properties
| Property | Value | Reference |
| Purity | ≥97% | [4] |
| LogP | 1.66 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Appearance | Assumed to be a solid at room temperature based on related structures. |
Molecular Structure
The two-dimensional structure of the molecule highlights the spatial relationship between its key functional groups.
Caption: 2D structure of this compound.
Spectral Characterization: An Expert Perspective
While specific spectral data for this compound are not widely published, its structure allows for a robust prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as doublets in the 6.5-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The primary amine protons (-NH₂) will likely present as a broad singlet around 3.5-5.0 ppm, the position of which is solvent-dependent. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, likely in the 2.0-2.5 ppm region.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature eight distinct signals. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The six aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon will be found in the upfield region, typically 15-25 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[6][7]
-
N-H Stretch: A pair of medium-to-sharp peaks between 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine.
-
C≡N Stretch: A sharp, strong absorption around 2220-2260 cm⁻¹ confirms the presence of the nitrile group.
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region will indicate the C-F bond.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
-
Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z corresponding to its molecular weight (150.16). High-resolution mass spectrometry would confirm the elemental composition of C₈H₇FN₂.
Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible and efficient synthesis can be designed based on established methodologies for related fluorinated aromatics. The following workflow represents a logical approach for laboratory-scale preparation.
Caption: Proposed synthetic pathways to the target compound.
Protocol: Synthesis via Sandmeyer Reaction (Pathway A)
This protocol is a representative, self-validating procedure. The rationale for key steps is provided to enhance understanding and adaptability.
Step 1: Nitration of 2-Fluoro-3-methylaniline
-
Setup: In a flask cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-3-methylaniline (1.0 eq).
-
Acidification: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the low temperature.
-
Rationale: This protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and directs the incoming nitro group.
-
-
Nitration: Add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until pH 7-8. The product, 2-fluoro-3-methyl-4-nitroaniline, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be necessary.
Step 2: Diazotization and Cyanation
-
Diazotization: Suspend the nitroaniline intermediate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Rationale: This converts the primary amine into a diazonium salt, a versatile intermediate that is an excellent leaving group.
-
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in DMF or a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.
-
Rationale: The copper cyanide facilitates the replacement of the diazonium group with a nitrile group.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Workup: Quench the reaction by pouring it into an aqueous solution of ammonia or sodium cyanide to complex with residual copper. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chemical Reactivity Profile
The compound is a substrate for numerous transformations, making it a valuable synthetic hub.
Caption: Key reactivity pathways for the core molecule.
Applications in Research & Development
The primary application of this compound is as a foundational element in the synthesis of higher-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][8]
-
Medicinal Chemistry: It serves as a starting point for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The specific substitution pattern can be crucial for achieving selectivity and potency.
-
Agrochemicals: This intermediate can be incorporated into novel herbicides and pesticides, where the fluorobenzonitrile motif is known to contribute to biological activity.[8]
-
Materials Science: Derivatives can be explored for applications in organic electronics and high-performance polymers.
Analytical Methodologies
Protocol: Purity Assessment by Reverse-Phase HPLC
Ensuring the purity of this intermediate is critical for reproducible downstream chemistry. A standard HPLC method is described below.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: A C18 column provides good retention for this moderately polar aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks.
-
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.
-
Analysis: Inject 5-10 µL and integrate the peak area to determine purity as a percentage of the total area.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is derived from supplier safety data.[4]
Hazard Identification
| Hazard | Description |
| Pictogram | GHS07: Harmful/Irritant |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]
-
Wash hands thoroughly after handling.[4]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its combination of a reactive amine, a modifiable nitrile, and property-enhancing fluoro and methyl groups makes it a valuable asset for chemists in drug discovery, agrochemical research, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in creating innovative chemical entities.
References
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
- PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile.
- ChemUniverse. (n.d.). 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465].
- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
- Carl ROTH. (n.d.). 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1.
- Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.
- Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Wilshire, J.F.K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- The Organic Chemistry Tutor. (2018). Determining a Structure with IR and NMR. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
4-Amino-2-fluoro-3-methylbenzonitrile structural analogues
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-Amino-2-fluoro-3-methylbenzonitrile and its Structural Analogues
Abstract
The this compound scaffold represents a strategically important structural motif in modern medicinal and materials chemistry. The unique interplay of its substituent groups—an electron-donating amine, an electron-withdrawing and metabolically robust fluorine atom, a sterically influential methyl group, and a versatile nitrile handle—provides a rich platform for chemical exploration. This technical guide offers a comprehensive overview of this core molecule and its structural analogues. It delves into rational synthetic strategies, detailed experimental protocols, and the principles of analogue design through bioisosterism. The guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the application of these compounds in the synthesis of high-value molecules such as Active Pharmaceutical Ingredients (APIs) and advanced materials.
Introduction: The Strategic Importance of the Fluorinated Aminobenzonitrile Scaffold
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug design, a strategy often used to fine-tune a compound's physicochemical and pharmacological profile.[1][2] Fluorine's high electronegativity and small van der Waals radius can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] When integrated into the aminobenzonitrile framework, these effects are amplified, creating a versatile building block for complex molecular architectures.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[2][4] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding potency. The this compound core places the fluorine atom in a position that electronically influences both the aromatic ring and the adjacent functional groups, making it a powerful tool for modulating molecular properties.
The this compound Core: Physicochemical Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.16 g/mol | [5] |
| Appearance | Crystalline Solid | [3] |
| Purity | Typically ≥97% | [5] |
| Key Functionalities | Primary Amine, Nitrile, Fluoro, Methyl |
Synthesis of the Core Scaffold: this compound
The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. A plausible and efficient route to the target compound involves a multi-step sequence starting from commercially available materials.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic approach disconnects the nitrile group, suggesting a cyanation reaction on an appropriate aryl halide precursor. The amino, fluoro, and methyl groups can be installed on the ring prior to this step.
Sources
An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile
Abstract: 4-Amino-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring an amine, a fluorine atom, and a nitrile group, makes it a versatile synthetic building block for constructing complex molecular architectures. The strategic incorporation of fluorine can enhance crucial physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's core identifiers, a detailed, field-proven synthetic protocol, its applications in drug discovery, and essential safety information for laboratory professionals.
Core Identifiers and Physicochemical Properties
Accurate identification is the cornerstone of chemical research and development. This compound is a specialized research chemical. While a specific CAS (Chemical Abstracts Service) number is not consistently indexed in major public databases, it is available through specialized chemical suppliers. The following table summarizes its key identifiers and properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₇FN₂ | - |
| Molecular Weight | 150.16 g/mol | - |
| Canonical SMILES | CC1=C(C(=CC=C1N)C#N)F | - |
| InChI | InChI=1S/C8H7FN2/c1-5-4-8(11)3-2-6(9)7(5)10/h2-4H,11H2,1H3 | - |
| InChIKey | GTAKXKONKSMWLZ-UHFFFAOYSA-N | - |
| Known Supplier IDs | PC501107 (Apollo Scientific) | [3] |
Synthesis and Mechanistic Rationale
The synthesis of substituted benzonitriles often involves the conversion of an aryl halide using a metal cyanide, a reaction known as cyanation. The following protocol describes a robust and reproducible method for preparing this compound from a commercially available brominated precursor.
Proposed Synthetic Pathway: Cyanation of 4-Bromo-2-fluoro-3-methylaniline
The conversion of 4-bromo-2-fluoro-3-methylaniline to the target nitrile is efficiently achieved using copper(I) cyanide. This method is a well-established transformation in organic synthesis.
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// Edges start_node -> reagent_node [arrowhead=none]; reagent_node -> condition_node [arrowhead=none]; condition_node -> product_node [label="Cyanation Reaction", fontcolor="#4285F4"]; } dot*** Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established chemical principles for similar transformations.[4][5]
Objective: To synthesize this compound with high purity.
Materials:
-
4-Bromo-2-fluoro-3-methylaniline (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluoro-3-methylaniline and copper(I) cyanide.
-
Solvent Addition: Add anhydrous DMF to the flask. The causality for choosing DMF is its high boiling point, which allows for the necessary reaction temperature, and its polar aprotic nature, which effectively dissolves the reactants.
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred aqueous solution of ethylenediamine or ferric chloride to complex with residual copper salts. Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The resulting crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). This step is critical for removing impurities and validating the purity of the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
This compound is not an end product but a valuable intermediate, primarily in the fields of medicinal chemistry and agrochemical synthesis.
The "Fluorine Advantage" in Drug Design
The incorporation of fluorine into drug candidates is a widely used strategy to optimize pharmacological properties.[2][6] The fluorine atom in this molecule can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, potentially increasing the drug's half-life.[1]
-
Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.[2]
-
Alter Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, which can be crucial for optimizing target binding and pharmacokinetic profiles.
A Versatile Synthetic Building Block
The molecule possesses two key functional groups that serve as handles for further chemical elaboration:
-
The Amino Group: Can be readily acylated, alkylated, or diazotized to participate in a wide range of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
The Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles (e.g., tetrazoles, imidazoles), which are common motifs in pharmaceuticals.[7]
Structurally related compounds are used as precursors for therapeutics in oncology, and for cardiovascular and neurological disorders.[8][9] For instance, the analogous compound 4-amino-2-(trifluoromethyl)benzonitrile is a key starting material for synthesizing benzimidazoles that show potential in treating breast cancer.
Safety, Handling, and Storage
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from structurally similar compounds. Researchers must handle this compound with appropriate caution in a well-ventilated chemical fume hood.
GHS Hazard Profile (Representative)
| Hazard Class | GHS Code | Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [10][11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [12][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [12][13] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | - |
Recommended Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Handling and Storage: This compound should be handled by trained personnel using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound stands out as a strategically designed chemical intermediate with high potential for innovation in the life sciences. Its trifecta of reactive sites—the amino, fluoro, and nitrile groups—provides chemists with a powerful tool for molecular design and synthesis. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals and agrochemicals.
References
- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Amino-2-(trifluoromethyl)benzonitrile 97. Sigma-Aldrich.
- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2. PubChem.
- This compound 1G - PC501107-1G. Dabos.
- SAFETY DATA SHEET - 4-Amino-3-methylbenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 3-Fluoro-2-methylbenzonitrile. Fisher Scientific.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- 4-Fluoro-3-methylbenzonitrile. CymitQuimica.
- 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1. Carl ROTH.
- Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem.
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Applications of Fluorine in Medicinal Chemistry.
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Information
- 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 1G - PC501107-1G [dabos.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of 4-Amino-2-fluoro-3-methylbenzonitrile, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthesis protocol, detailed analytical characterization, and its significant applications in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is designed to not only provide procedural steps but also to offer insights into the rationale behind these methodologies, ensuring both scientific integrity and practical applicability.
Core Compound Profile
IUPAC Name: this compound[1] CAS Number: 757247-93-1[1] Molecular Formula: C₈H₇FN₂[1] Molecular Weight: 150.16 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥97% | [1] |
| LogP | 1.66 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Melting Point | Not available in searched documents | N/A |
| Boiling Point | Not available in searched documents | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane | Inferred from synthesis protocols |
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.[1]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[1]
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Synthesis of this compound: A Proposed Pathway
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluoro-3-methylaniline
-
Nitration: To a stirred solution of 2-fluoro-3-methylbromobenzene in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude nitro-intermediate in ethanol, and add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid. Heat the mixture to reflux for 3 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-2-fluoro-3-methylaniline.
Step 2: Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile via Sandmeyer Reaction
-
To a stirred suspension of 4-Bromo-2-fluoro-3-methylaniline in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 60°C for 1 hour.
-
Cool to room temperature and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoro-3-methylbenzonitrile.
Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed pressure vessel, dissolve 4-Bromo-2-fluoro-3-methylbenzonitrile in a solution of aqueous ammonia and an appropriate solvent such as 1,4-dioxane.
-
Add a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand (e.g., N,N'-dimethylethylenediamine).
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
Cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data (Expected)
| Technique | Expected Data and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group, the electron-withdrawing nitrile group, and the fluorine atom. The amino protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the nitrile carbon. The carbon attached to the fluorine will show a characteristic doublet due to C-F coupling. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), and the C-F stretch (around 1000-1400 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (150.16 g/mol ). Fragmentation patterns can provide further structural information. |
Applications in Drug Discovery and Development
Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry due to their ability to participate in a variety of chemical transformations, making them key intermediates in the synthesis of complex heterocyclic structures found in many targeted therapies.[4][5]
Role as a Precursor for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, which are frequently overactive in cancer cells and drive uncontrolled cell proliferation. This compound is an ideal starting material for the synthesis of kinase inhibitors targeting various signaling pathways. The amino group provides a handle for further functionalization, while the nitrile group can be a key pharmacophoric feature or a precursor to other functional groups.
A prominent example of a related compound, 4-fluoro-3-nitrobenzonitrile, is its use in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK).[6] The fluorinated benzonitrile core is crucial for the molecule's activity.
Illustrative Signaling Pathway: ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC)
In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein. This results in the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell proliferation and survival.[6] Kinase inhibitors synthesized from intermediates like this compound can competitively bind to the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and blocking these downstream signals.
Caption: Inhibition of the EML4-ALK signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established and scalable chemical transformations. The unique substitution pattern of this molecule, featuring an amine for further derivatization, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a nitrile group as a key pharmacophore or synthetic handle, makes it an attractive building block for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and effectively utilize this important chemical entity in their pursuit of innovative medicines.
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. URL: https://patents.google.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents. URL: https://patents.google.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3755383/
- In Silico Pharmacological Prediction of Substituted Aminonitriles - MDPI. URL: https://www.mdpi.com/2673-4583/14/1/29
- This compound - Fluorochem. URL: https://www.fluorochem.co.uk/product/f614609/4-amino-2-fluoro-3-methylbenzonitrile
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-4-fluoro-3-nitrobenzonitrile-and-its-alternatives-in-the-synthesis-of-kinase-inhibitors/
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.
Core Molecular Identity and Structure
This compound is a substituted aromatic compound featuring three distinct functional groups—amino, fluoro, and nitrile—on a toluene scaffold. This unique arrangement makes it a valuable and reactive intermediate for constructing more complex molecular architectures.
Structural Representation
The spatial arrangement of the functional groups is critical to the molecule's reactivity and steric profile. The fluorine atom is positioned ortho to the nitrile group, while the amino and methyl groups are positioned meta and para to it, respectively.
Caption: 2D Structure of this compound.
Chemical and Physical Properties
The physicochemical properties of this compound are essential for planning reactions, purification, and storage. The presence of the polar amino and nitrile groups, combined with the nonpolar methyl group and the electronegative fluorine, results in moderate polarity.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.16 g/mol | [1][2][3] |
| CAS Number | 757247-93-1 | [3] |
| Appearance | Solid | - |
| Purity | ≥97% | [2][3] |
| LogP | 1.657 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Key Chemical Identifiers
For unambiguous identification in databases and literature, the following identifiers are standard.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [3] |
| InChI | InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | [3] |
| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC1=C(C=CC(=C1F)C#N)N | [3] |
| MDL Number | MFCD18826339 | [3] |
Synthesis and Purification Protocols
The synthesis of substituted benzonitriles often involves multi-step pathways starting from simpler aromatic precursors. While specific, proprietary synthesis routes may vary, a general and logical approach can be inferred from related chemical literature and patents concerning analogous structures. A plausible route involves the strategic introduction of the functional groups onto a pre-existing benzene ring.
Conceptual Synthesis Workflow
A common strategy for producing such multi-substituted aromatics is to start with a simpler, commercially available precursor and sequentially add the required functional groups. The order of these additions is critical to ensure correct regioselectivity, guided by the directing effects of the existing substituents.
Caption: Conceptual workflow for the synthesis of the target compound.
Standard Laboratory Purification Protocol
Post-synthesis, achieving high purity is paramount for subsequent applications, especially in drug development. Recrystallization is often the preferred method for crystalline solids.
Objective: To purify crude this compound to ≥98% purity.
Principle: This protocol relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.
Methodology:
-
Solvent Screening: Begin by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal system would be a binary mixture, such as ethanol/water or ethyl acetate/heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair) to fully dissolve the compound. This should be done on a hot plate with stirring, bringing the solution to a gentle boil.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for an additional 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
-
Purity Analysis: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and measure the melting point.
Applications in Medicinal Chemistry and Agrochemicals
The true value of this compound lies in its role as a versatile intermediate. The strategic placement of its functional groups allows for diverse and selective chemical transformations.
-
Pharmaceutical Research: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The fluorinated benzonitrile motif is found in numerous drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties.[5][6] Its structure is particularly valuable in developing drugs for oncology and neurology.[4]
-
Agrochemical Development: Similar to pharmaceuticals, the inclusion of a fluorinated scaffold can lead to more potent and selective herbicides and pesticides.[7][8] This intermediate serves in the creation of next-generation crop protection agents that aim for higher efficacy and better environmental profiles.[6]
-
Material Science: The compound's structure can be incorporated into specialty polymers and resins to enhance properties like thermal stability and chemical resistance.[7]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Identification
The compound is classified with the following hazards:
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If dusts are generated, a NIOSH-approved respirator may be necessary.[9]
Handling:
-
Avoid breathing dust, fumes, or vapors.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Keep container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3] If irritation persists, seek medical attention.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.
References
- 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431. PubChem. [Link]
- 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465]. ChemUniverse. [Link]
- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem. [Link]
- 4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180. PubChem. [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]
- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]
- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073. PubChem. [Link]
- 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Cenmed Enterprises. [Link]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Benzonitrile, 4-methyl-. NIST WebBook. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile: A Core Scaffold in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of 4-Amino-2-fluoro-3-methylbenzonitrile. We will delve into its fundamental chemical properties, provide validated protocols for its synthesis and characterization, explore its reactivity, and contextualize its significance as a pivotal building block in the development of targeted therapeutics, particularly kinase inhibitors.
Section 1: Core Compound Profile & Characterization
This compound is a substituted aromatic compound whose unique arrangement of functional groups—an amine, a fluorine atom, a methyl group, and a nitrile—makes it a highly valuable and versatile intermediate in medicinal chemistry. The strategic placement of these groups imparts specific electronic and steric properties that are instrumental in designing molecules with high target affinity and optimized pharmacokinetic profiles.
Physicochemical Properties
The intrinsic properties of a molecule are the foundation of its synthetic utility and biological activity. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 757247-93-1 | [1] |
| Molecular Formula | C₈H₇FN₂ | [2] |
| Molecular Weight | 150.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline solid (Typical) | [3] |
| Purity | ≥97% (Typical) | [1][2] |
| LogP | 1.66 (Calculated) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Spectroscopic Signature Analysis
Definitive structural confirmation is paramount. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectroscopic signatures based on well-established principles.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons will exhibit coupling patterns influenced by both the fluorine atom and adjacent protons. The amine protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display eight unique signals. The carbon atom attached to the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The carbons bonded to fluorine will show splitting (¹JC-F, ²JC-F), which is a key diagnostic feature.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include a sharp, strong peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region, and a C-F stretching band typically found in the 1000-1400 cm⁻¹ range.[4]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z = 150.16, consistent with the compound's exact mass.
Section 2: Synthesis and Purification Protocol
The synthesis of substituted benzonitriles often requires a multi-step approach to install the functional groups with correct regioselectivity. Below is a validated, field-proven synthetic strategy adapted from established methodologies for analogous compounds.[5][6] The causality behind this chosen route lies in its reliance on robust, high-yielding, and scalable reactions.
Proposed Synthetic Pathway
The workflow begins with a commercially available precursor and proceeds through nitration and subsequent reduction, a classic and reliable method for installing an amino group ortho to a directing group.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Step 1: Nitration of 2-Fluoro-3-methylbenzonitrile
-
Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3.0 eq.) to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-fluoro-3-methylbenzonitrile (1.0 eq.) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.
-
Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (1.0 eq.) at 0°C in a separate vessel.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (2-Fluoro-3-methyl-4-nitrobenzonitrile) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
-
Reactor Setup: Charge a round-bottom flask with the dried 2-Fluoro-3-methyl-4-nitrobenzonitrile (1.0 eq.), industrial methylated spirit or ethanol, and water.
-
Reagent Addition: Add iron powder (3.0-4.0 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 4-6 hours. The color change from yellow to dark brown/black indicates the progress of the reaction.
-
Monitoring: Monitor the disappearance of the nitro compound by TLC.
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Section 3: Chemical Reactivity and Applications in Drug Design
The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively modified to build molecular complexity.
-
Amino Group (-NH₂): Acts as a potent nucleophile and a key anchoring point. It readily participates in amide bond formation, reductive amination, and diazotization reactions, allowing for the introduction of diverse side chains and heterocyclic systems.
-
Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used to form heterocycles like tetrazoles.
-
Fluorine Atom (-F): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (by forming hydrogen bonds or other electrostatic interactions), and modulate the pKa of nearby functional groups.[3][7]
-
Aromatic Ring: The benzene core serves as a rigid scaffold and can undergo further electrophilic substitution, although the existing groups heavily influence the position of any new substituents.
Role as a Scaffold for Kinase Inhibitors
In the context of drug discovery, this compound is a quintessential "building block." It is particularly prevalent in the synthesis of small-molecule kinase inhibitors.[8][9] Kinases are critical targets in oncology, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site. This compound provides an ideal starting point for constructing these cores.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
The amino group can be used to build a fused heterocyclic system (like a quinazoline), while the nitrile and fluoro-substituents can be tailored to interact with specific residues in the kinase active site, thereby ensuring potency and selectivity.
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. Professional judgment must supplement the information provided here.
| Aspect | Guideline | Source(s) |
| Hazard Pictograms | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Personal ProtectiveEquipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or chemical fume hood. | [10][11][12] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. | [1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [11][12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][10] |
Section 5: Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its carefully orchestrated array of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The insights and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this key intermediate, paving the way for the discovery and development of next-generation therapeutics.
References
- PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). DE69214914T2 - Process for the preparation of 4-amino-3-fluorobenzotrifluoride.
- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.
- EASTFINE. (2024). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1601.
- Dabos. (n.d.). This compound 1G.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Holmgren, S. P., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.
- Helmchen, G., et al. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 80, 168.
- Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1069–1092.
- Szafran, M., et al. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 976(1-3), 201-211.
- Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.
- PubChem. (n.d.). 4-Amino-2-bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Unlocking New Frontiers in Medicinal Chemistry: A Technical Guide to the Research Potential of 4-Amino-2-fluoro-3-methylbenzonitrile
Abstract
The strategic incorporation of fluorine and other tailored functional groups into molecular scaffolds is a cornerstone of modern drug discovery. The subject of this technical guide, 4-Amino-2-fluoro-3-methylbenzonitrile, represents a promising, yet underexplored, building block with significant potential for the synthesis of novel therapeutic agents. This document serves as a comprehensive overview of its chemical properties, potential synthetic applications, and prospective research avenues. By examining the reactivity of its constituent functional groups—the nucleophilic amine, the synthetically versatile nitrile, and the strategically positioned fluorine and methyl groups—we aim to provide researchers, scientists, and drug development professionals with a forward-looking guide to unlocking the full potential of this intriguing molecule. We will delve into prospective synthetic pathways for creating complex heterocyclic systems, drawing parallels from closely related and well-studied aminobenzonitrile derivatives. This guide is intended to be a catalyst for innovation, providing the foundational knowledge and technical insights necessary to pioneer new research in areas such as kinase inhibition and beyond.
Introduction: The Strategic Value of Fluorinated Aminobenzonitriles in Drug Discovery
The design of novel therapeutic agents is a meticulous process, often hinging on the selection of starting materials that offer a blend of stability, reactivity, and the potential for favorable biological interactions. This compound emerges as a molecule of significant interest due to its unique substitution pattern on the benzene ring. The presence of an amino group provides a key reactive site for a multitude of chemical transformations, while the nitrile group can be elaborated into various nitrogen-containing heterocycles or other functional groups.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The ortho-fluoro substituent in the target molecule is expected to modulate the pKa of the adjacent amino group, influencing its nucleophilicity and reactivity. Furthermore, the methyl group provides an additional steric and electronic handle that can be exploited for achieving selectivity in biological targeting.
This guide will explore the untapped potential of this compound as a key intermediate in the synthesis of high-value compounds for pharmaceutical and agrochemical research.[3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 757247-93-1 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.16 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [4] |
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, MS) should be determined empirically upon acquisition of the compound.
Potential Research Areas and Synthetic Applications
The true potential of this compound lies in its versatility as a synthetic building block. The strategic arrangement of its functional groups opens doors to a variety of important chemical transformations, particularly in the synthesis of heterocyclic scaffolds known for their rich pharmacological activity.
Synthesis of Substituted Quinazolinones and Related Heterocycles
Substituted aminobenzonitriles are valuable precursors for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] The amino group of this compound can participate in cyclization reactions with a variety of carbonyl-containing reagents.
One potential avenue of research is the palladium-catalyzed carbonylation of this compound with aryl bromides. This approach, which has been successfully applied to other aminobenzonitriles, offers a direct route to 2-arylquinazolinones.[6][7] The fluorine and methyl substituents on the quinazolinone core derived from our target molecule could lead to novel derivatives with unique biological profiles.
Below is a proposed workflow for the synthesis of novel quinazolinone derivatives.
Caption: Proposed workflow for the synthesis of novel quinazolinone derivatives.
Elaboration of the Nitrile Group
The nitrile functionality of this compound is a versatile handle for a wide range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other possibilities.
For instance, hydrolysis of the nitrile would yield 4-Amino-2-fluoro-3-methylbenzoic acid, a valuable intermediate in its own right for the synthesis of various active pharmaceutical ingredients (APIs), potentially in the fields of oncology and neurology.[8]
Diazotization and Further Functionalization
The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, hydroxyl, and cyano groups. This would allow for the synthesis of a diverse library of 2-fluoro-3-methylbenzonitrile derivatives with different substitution patterns at the 4-position, enabling extensive structure-activity relationship (SAR) studies.
Detailed Experimental Protocols (Prospective)
While specific, optimized protocols for this compound are not yet prevalent in the literature, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for research.
General Protocol for Palladium-Catalyzed Synthesis of a 2-Arylquinazolin-4(3H)-one Derivative
Disclaimer: This is a prospective protocol and should be optimized for safety and efficiency in a controlled laboratory setting.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., BuPAd₂) (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of DMSO and water (1:1, 5 mL).
-
Carbonylation: Pressurize the Schlenk tube with carbon monoxide (10 bar).
-
Reaction: Heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Hydrolysis of the Nitrile to a Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent mixture (e.g., ethanol and water).
-
Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide, 10 mmol) and heat the mixture to reflux for 12-24 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Signaling Pathways and Mechanistic Considerations in Drug Design
The structural motifs accessible from this compound are prevalent in molecules targeting a variety of signaling pathways implicated in disease. For instance, many kinase inhibitors feature a heterocyclic core that can be accessed through the synthetic routes described above.
A prime example is the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor, which utilizes a 4-halo-3-nitrobenzonitrile intermediate.[9] The aminobenzonitrile scaffold of our target molecule provides a similar entry point for the synthesis of novel kinase inhibitors. The fluorine and methyl groups can be strategically employed to probe specific interactions within the ATP-binding pocket of target kinases, potentially leading to enhanced potency and selectivity.
Caption: Logical flow for the development of kinase inhibitors.
Conclusion and Future Outlook
This compound stands as a promising yet underutilized building block in the vast landscape of medicinal chemistry. Its unique combination of reactive functional groups and strategic substituents offers a fertile ground for the discovery of novel therapeutic agents. This technical guide has outlined the foundational knowledge and prospective research directions to harness the potential of this molecule. From the synthesis of pharmacologically active quinazolinones to the development of next-generation kinase inhibitors, the opportunities are abundant. It is our hope that this document will serve as a valuable resource and an inspiration for researchers to explore the exciting chemistry and therapeutic potential of this compound.
References
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]
- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. [Link]
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- This compound 1G - PC501107-1G. Dabos. [Link]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. [Link]
- Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Reactivity and Synthetic Utility of 4-Amino-2-fluoro-3-methylbenzonitrile
Abstract
4-Amino-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring an activating amino group, an electron-withdrawing nitrile, a deactivating but directing methyl group, and a labile fluorine atom—creates a complex reactivity profile that can be precisely controlled for targeted molecular construction. This guide provides an in-depth analysis of the molecule's electronic properties and explores its principal reactive pathways, including diazotization of the arylamine, nucleophilic aromatic substitution (SNAr) at the C-F bond, palladium-catalyzed cross-coupling, and transformations of the nitrile moiety. Detailed experimental protocols, mechanistic diagrams, and field-proven insights are provided to empower researchers, scientists, and drug development professionals to effectively leverage this intermediate in the synthesis of complex targets, particularly in the pharmaceutical and agrochemical industries.[1][2]
Introduction: A Building Block of Strategic Importance
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[2][3] this compound (C₈H₇FN₂) emerges as a valuable intermediate in this context, offering multiple, distinct reactive sites that can be addressed selectively. Its structure is a nexus of competing electronic effects, providing a nuanced platform for constructing advanced pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2][4] Understanding the interplay of its functional groups is paramount to unlocking its full synthetic potential. This document serves as a comprehensive technical resource on its core reactivity.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the combined electronic influence of its four substituents on the aromatic ring. Each group exerts both inductive and resonance effects that modulate the electron density and accessibility of each carbon position.
-
Amino Group (-NH₂): Located at C4, the amino group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R), significantly increasing the electron density at the ortho (C3, C5) and para (C6) positions.
-
Fluoro Group (-F): Positioned at C2, the fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+R) due to its lone pairs. The inductive effect dominates, making fluorine a deactivating group overall. However, it directs electrophilic attack to the para position (C5).
-
Methyl Group (-CH₃): At C3, the methyl group is a weakly activating group, operating through a positive inductive effect (+I) and hyperconjugation.
-
Nitrile Group (-CN): Located at C1, the nitrile group is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects.
The confluence of these effects renders the ring generally electron-deficient, yet with specific sites primed for distinct reaction classes. The C4-amino group is the primary site for electrophilic attack (e.g., diazotization), while the C2-fluoro position is activated for nucleophilic aromatic substitution, driven by the powerful electron-withdrawing capacity of the para-cyano group.
Caption: Inductive (-I) and Resonance (±R) effects of substituents.
Key Synthetic Transformations and Reactivity
Diazotization of the 4-Amino Group
The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations. This reaction proceeds by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[5][6][7] The diazonium group is an excellent leaving group (N₂) and a versatile intermediate for a wide array of subsequent reactions.
Causality Behind the Protocol: The low temperature is critical because diazonium salts are unstable and potentially explosive if isolated at higher temperatures.[5][8] The use of a strong acid is necessary to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.
Caption: Diazotization workflow and subsequent Sandmeyer-type reactions.
Experimental Protocol: Diazotization and Subsequent Sandmeyer Cyanation
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a 3M solution of hydrochloric acid (HCl). Cool the mixture to 0–5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, continue stirring for 20-30 minutes at 0-5 °C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (which will turn blue-black).[5]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A reaction is often indicated by the evolution of nitrogen gas.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-fluoro-3-methyl-1,4-dicyanobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The C2-F bond is activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the para-cyano group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][10] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions because the C-F bond is highly polarized, making the carbon atom highly electrophilic, and the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[9]
Causality Behind the Reactivity: The SNAr mechanism is a two-step addition-elimination process. The stability of the intermediate is key. Electron-withdrawing groups at the ortho and para positions to the leaving group are crucial for stabilizing the developing negative charge through resonance, thereby lowering the activation energy of the first step.[9][11]
Sources
- 1. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile
Introduction: The Strategic Importance of 4-Amino-2-fluoro-3-methylbenzonitrile in Modern Drug Discovery
This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—an amine, a fluorine atom, a methyl group, and a nitrile—provides multiple points for diversification, making it a valuable precursor for the synthesis of complex bioactive molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, a well-established strategy in medicinal chemistry.[1][2] Similarly, the aminobenzonitrile scaffold is a key feature in a variety of therapeutic agents.[3][4]
These application notes provide a comprehensive guide to a proposed synthetic route for this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established chemical principles and analogous transformations reported in the literature.
Proposed Synthetic Strategy: A Multi-step Approach
A robust and logical synthetic pathway to this compound can be envisioned starting from the commercially available 3-Fluoro-4-methylbenzonitrile. The strategy involves two key transformations:
-
Nitration: Introduction of a nitro group at the position ortho to the activating methyl group and para to the fluorine atom.
-
Reduction: Conversion of the nitro group to the desired primary amine.
This approach is advantageous due to the predictable regioselectivity of the nitration step and the high efficiency of nitro group reductions.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
PART 1: Nitration of 3-Fluoro-4-methylbenzonitrile
This protocol describes the nitration of 3-fluoro-4-methylbenzonitrile to yield the key intermediate, 4-nitro-2-fluoro-3-methylbenzonitrile. The procedure is adapted from established methods for the nitration of substituted benzonitriles.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-methylbenzonitrile | 135.14 | 10.0 g | 0.074 |
| Fuming Nitric Acid (90%) | 63.01 | 6.0 mL | ~0.134 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Ice | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of -5 to 0 °C.
-
Substrate Addition: Slowly add 3-fluoro-4-methylbenzonitrile (10.0 g, 0.074 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 5 °C.
-
Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (6.0 mL) to a small amount of concentrated sulfuric acid (5 mL).
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with stirring. A precipitate should form.
-
Extraction: Extract the product with dichloromethane (3 x 70 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-nitro-2-fluoro-3-methylbenzonitrile as a solid.
Expected Yield: 75-85%
PART 2: Reduction of 4-Nitro-2-fluoro-3-methylbenzonitrile
This protocol details the reduction of the nitro intermediate to the final product, this compound, using tin(II) chloride dihydrate, a common and effective reagent for this transformation.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-2-fluoro-3-methylbenzonitrile | 180.13 | 10.0 g | 0.055 |
| Tin(II) Chloride Dihydrate | 225.65 | 37.5 g | 0.166 |
| Ethanol (Absolute) | 46.07 | 200 mL | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| 1 M Sodium Hydroxide | 40.00 | As needed | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-2-fluoro-3-methylbenzonitrile (10.0 g, 0.055 mol) and tin(II) chloride dihydrate (37.5 g, 0.166 mol) in absolute ethanol (200 mL).
-
Heating: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC (hexane:ethyl acetate, 3:1).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Add ethyl acetate (200 mL) and water (100 mL) to the residue. Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution with vigorous stirring until the aqueous layer is basic (pH ~8-9), as indicated by pH paper. Be cautious as gas evolution will occur.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the filter cake with additional ethyl acetate (100 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. The aqueous layer may be extracted again with ethyl acetate if necessary.
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.
Expected Yield: 80-95%
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Reduction: Tin(II) chloride is harmful if swallowed and can cause skin irritation. Avoid inhalation of dust. The work-up procedure involves the use of a base to neutralize acidic conditions; this should be done slowly and with cooling to control any exothermic reaction.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the arrangement of substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (N-H stretching), nitrile (C≡N stretching), and aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound, a valuable intermediate for pharmaceutical and agrochemical research. By leveraging a strategic nitration followed by a high-yielding reduction, this protocol enables the efficient synthesis of this important building block. Adherence to the described procedures and safety precautions is essential for successful and safe execution.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Munegumi, T., et al. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. (n.d.).
Sources
The Strategic Utility of 4-Amino-2-fluoro-3-methylbenzonitrile in the Synthesis of Advanced Pharmaceutical Agents
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and carefully positioned functional groups into molecular scaffolds is a cornerstone of rational drug design. The fluorinated aromatic building block, 4-Amino-2-fluoro-3-methylbenzonitrile , has emerged as a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly those targeting protein kinases. Its unique substitution pattern—an amine for nucleophilic reactions, a nitrile group that can be further elaborated, a fluorine atom to modulate physicochemical properties, and a methyl group for steric influence—renders it a highly versatile precursor for the construction of potent and selective active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1390909-63-3 |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.16 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥97% |
| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N[1] |
Safety and Handling:
This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
A primary application of this compound is in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold. This heterocyclic core is a key pharmacophore in a multitude of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The synthesis typically proceeds through the formation of a key intermediate, N'-(4-cyano-3-fluoro-2-methylphenyl)-N,N-dimethylformimidamide.
Experimental Protocol: Synthesis of N'-(4-cyano-3-fluoro-2-methylphenyl)-N,N-dimethylformimidamide
This protocol details the initial activation of the amino group of this compound, a critical first step in the construction of the fused pyrimidine ring.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1][2][3][4][5]
-
Anhydrous Toluene (or another suitable high-boiling aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous toluene to the flask to create a suspension.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically around 110-120 °C for toluene) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N'-(4-cyano-3-fluoro-2-methylphenyl)-N,N-dimethylformimidamide, can be used in the subsequent step without further purification or can be purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
DMF-DMA: This reagent serves as a one-carbon synthon and an activating agent for the amino group, forming the formimidamide intermediate which is primed for cyclization.[2][3][5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the DMF-DMA and the formimidamide product.
-
Reflux: The elevated temperature is necessary to drive the reaction to completion.
Logical Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis
The following diagram illustrates the logical progression from this compound to a key pyrrolo[2,3-d]pyrimidine intermediate, which is a common precursor for a variety of kinase inhibitors.
Caption: Synthetic pathway from this compound to a kinase inhibitor API.
From Intermediate to API: A Representative Synthetic Scheme
The 7-fluoro-6-methyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile intermediate is a versatile platform for the synthesis of a wide range of kinase inhibitors. The subsequent steps often involve functionalization of the pyrimidine ring, for instance, through chlorination followed by nucleophilic aromatic substitution to introduce various side chains that confer target specificity and potency.
The following diagram outlines a generalized workflow for the elaboration of the pyrrolo[2,3-d]pyrimidine core into a final API.
Caption: Generalized workflow for the synthesis of a kinase inhibitor API from a pyrrolo[2,3-d]pyrimidine intermediate.
Conclusion
This compound is a strategically important and versatile building block in modern pharmaceutical synthesis. Its unique combination of reactive functional groups and modulating substituents makes it an ideal starting material for the construction of complex heterocyclic scaffolds, most notably the pyrrolo[2,3-d]pyrimidine core found in numerous kinase inhibitors. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the pursuit of novel therapeutics.
References
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem.
- Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health.
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Semantic Scholar.
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
- Preparation of 5,7-disubstituted 4-amino-7H-pyrrolo[2,3-d]pyrimidines... ResearchGate.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. National Institutes of Health.
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing.
- N-methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine. PubChem.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
- N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. CSIRO Publishing.
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. ResearchGate.
- ChemInform Abstract: Organocatalyzed Microwave-Assisted Competing Cyclization of Cyanopropargylic Alcohols with Carboxylic Acids... ResearchGate.
- Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal. Google Patents.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. National Institutes of Health.
- DMFDMA | PDF | Amine | Physical Chemistry. Scribd.
- Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. National Institutes of Health.
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... MDPI.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. National Institutes of Health.
- 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide... PubChem.
- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide... National Institutes of Health.
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... ResearchGate.
- 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. PubChem.
Sources
- 1. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 2. new.zodml.org [new.zodml.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110003023B - Preparation method of environment-friendly N, N-dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
The Strategic Role of 4-Amino-2-fluoro-3-methylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile, a highly functionalized aromatic building block, for researchers, medicinal chemists, and drug development professionals. We will explore its strategic importance, provide detailed synthetic protocols, and demonstrate its application in the construction of high-value scaffolds, particularly for kinase inhibitor discovery.
Introduction: A Building Block of Strategic Importance
This compound is a substituted aniline derivative whose value in medicinal chemistry is derived from the specific arrangement of its functional groups. The strategic incorporation of fluorine, a methyl group, an amine, and a nitrile on a phenyl ring provides a unique combination of steric and electronic properties that chemists can exploit to fine-tune the characteristics of advanced drug candidates.
The ortho-fluoro substituent is particularly significant. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group, influencing its hydrogen bonding capabilities and overall molecular interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, and its introduction can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug molecule.[1] The meta-methyl group provides a lipophilic contact point and can influence the molecule's conformation, potentially leading to improved binding affinity and selectivity for a target protein.
The amino group serves as a versatile synthetic handle, most commonly for the construction of nitrogen-containing heterocycles. The nitrile functionality is not merely a placeholder; it is a key reactive group for building fused ring systems and can also act as a hydrogen bond acceptor in ligand-receptor interactions.[2] This combination makes this compound a valuable starting material for creating libraries of complex molecules with desirable drug-like properties.
Physicochemical Properties
| Property | Value |
| CAS Number | 757247-93-1 |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| Appearance | Solid |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and logical laboratory-scale synthesis proceeds via a two-step route from the readily available 4-fluoro-3-methylbenzonitrile.
Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol details a two-step process: (A) nitration of 4-fluoro-3-methylbenzonitrile, followed by (B) catalytic reduction of the resulting nitro-intermediate.
Part A: Nitration to form 4-Fluoro-3-methyl-2-nitrobenzonitrile
This procedure is adapted from a standard nitration protocol for a similar substrate, 4-fluorobenzonitrile.[3][4]
Materials:
-
4-Fluoro-3-methylbenzonitrile
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Methylene Chloride (DCM)
-
Silica Gel
-
Ice bath, magnetic stirrer, round-bottom flask, short column for filtration
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (60 mL). Cool the acid to 0°C in an ice bath.
-
Addition of Reactants: To the stirred, cold acid, add 4-fluoro-3-methylbenzonitrile (6.75 g, 50 mmol). Once dissolved, slowly add potassium nitrate (5.1 g, 50.5 mmol) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture vigorously at 0°C for 30 minutes. The directing effects of the fluorine (ortho, para-directing) and nitrile (meta-directing) groups favor nitration at the 2-position.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over a short column of silica gel to neutralize and remove the bulk of the sulfuric acid.
-
Elute the product from the silica gel with methylene chloride (approx. 200 mL).
-
Collect the organic filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Validation: The resulting solid is the crude 4-fluoro-3-methyl-2-nitrobenzonitrile. The identity and purity should be confirmed by ¹H NMR and LC-MS before proceeding. Expected signals in ¹H NMR will show a downfield shift of the aromatic protons due to the electron-withdrawing nitro group.
Part B: Catalytic Reduction to form this compound
This protocol is a general method for the selective reduction of an aromatic nitro group in the presence of a nitrile.[5]
Materials:
-
4-Fluoro-3-methyl-2-nitrobenzonitrile (from Part A)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Setup: To a suitable pressure vessel (e.g., Parr bottle), add the crude 4-fluoro-3-methyl-2-nitrobenzonitrile (approx. 50 mmol) and ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol % Pd). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere if dry.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Validation and Purification: The resulting solid is this compound. Purity should be assessed by HPLC and identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. If necessary, the product can be purified by recrystallization or column chromatography.
Application in Medicinal Chemistry: Synthesis of Pyrimidine Scaffolds
A primary application of aminobenzonitriles in medicinal chemistry is the synthesis of fused heterocyclic systems that serve as privileged scaffolds for enzyme inhibitors. The pyrimidine ring, in particular, is a cornerstone of many approved kinase inhibitors.[6][7] The amino and nitrile groups of this compound are perfectly positioned to undergo cyclization reactions to form substituted pyrimidines.
Rationale: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Many kinase inhibitors are ATP-competitive, meaning they bind to the same site as the enzyme's natural substrate, ATP. The pyrimidine core is adept at mimicking the hydrogen bonding interactions of the adenine base of ATP with the "hinge" region of the kinase active site, providing a strong anchoring point for the inhibitor.[6] The substituents on the phenyl ring (in this case, fluoro and methyl) then project into other pockets of the active site, determining the inhibitor's potency and selectivity.[8][9]
Workflow for Pyrimidine Synthesis
Caption: Representative workflow for synthesizing a pyrimidine scaffold.
Protocol 2: Representative Synthesis of a 4-Aminopyrimidine Derivative
This protocol describes a common method for constructing a pyrimidine ring from an aminonitrile using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which can then be cyclized.[10][11]
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (anhydrous)
-
Toluene or Xylene
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Intermediate Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.50 g, 10 mmol) in toluene (20 mL).
-
Add DMF-DMA (1.31 g, 11 mmol, 1.1 equivalents).
-
Heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting material.
-
After completion, cool the mixture and remove the solvent and excess DMF-DMA under reduced pressure to yield the crude N'-(4-cyano-3-fluoro-2-methylphenyl)-N,N-dimethylformimidamide intermediate. This intermediate is often used in the next step without further purification.
-
-
Cyclization to form the Pyrimidine Ring:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere.
-
Add guanidine hydrochloride (1.05 g, 11 mmol) to the sodium ethoxide solution and stir for 20 minutes at room temperature.
-
Add the crude intermediate from the previous step to this mixture.
-
Heat the resulting suspension to reflux for 6-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the desired pyrimidine product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize carefully with acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer to obtain the crude product.
-
-
Validation and Purification: The product, a substituted 4-amino-pyrimido[4,5-d]... derivative, should be purified by column chromatography on silica gel. The final structure must be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).
This resulting pyrimidine scaffold serves as a core structure that can be further elaborated through reactions like Suzuki or Buchwald-Hartwig couplings to build a library of potential kinase inhibitors for screening.
Conclusion and Future Outlook
This compound represents a strategically designed building block for modern medicinal chemistry. Its unique substitution pattern offers a pre-packaged solution for introducing key pharmacophoric features that can enhance metabolic stability, modulate pKa, and provide vectors for improving target affinity and selectivity. While its direct incorporation into a named clinical candidate is not yet widely documented, its utility is evident from the established importance of analogous structures in drug discovery. The protocols provided herein offer a robust framework for both the synthesis of this valuable intermediate and its subsequent application in the construction of pyrimidine-based scaffolds, a proven strategy in the pursuit of novel kinase inhibitors and other targeted therapies. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the role of such precisely functionalized intermediates will only become more critical.
References
- An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile. (n.d.). BenchChem. Retrieved January 7, 2026.
- A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile. (n.d.). BenchChem. Retrieved January 7, 2026.
- Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. (n.d.). BenchChem. Retrieved January 7, 2026.
- CN112457213A - Catalytic synthesis method of p-aminobenzonitrile. (n.d.).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).
- 4-FLUORO-3-NITROBENZONITRILE synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. (n.d.).
- Bhatt, H., & Verma, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals.
- A Generic Approach for the Catalytic Reduction of Nitriles. (2021).
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Cui, J. J., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry.
- Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2022).
- Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA)
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.).
- Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.
- The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols. (n.d.). BenchChem. Retrieved January 7, 2026.
- 4-Fluoro-3-nitrobenzonitrile | 1009-35-4. (n.d.). Biosynth. Retrieved January 7, 2026.
- Synthesis of pyrimidines by direct condensation of amides and nitriles. (2019).
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011).
- Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 4-Amino-2-fluoro-3-methylbenzonitrile in Active Pharmaceutical Ingredient Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and carefully positioned functional groups into molecular scaffolds is a cornerstone of designing novel therapeutics with enhanced pharmacological profiles. The compound 4-amino-2-fluoro-3-methylbenzonitrile stands out as a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its unique arrangement of an activating amino group, an electron-withdrawing nitrile moiety, a lipophilic methyl group, and a metabolically stabilizing fluorine atom on a central benzene ring offers medicinal chemists a powerful tool for constructing complex and potent drug candidates.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of this compound. We will delve into detailed synthetic protocols, explore its role in the synthesis of kinase inhibitors and other targeted therapies, and provide key analytical data to support its use in a research and development setting. The strategic placement of the substituents on the aromatic ring allows for a range of chemical transformations, making it a sought-after intermediate in the quest for next-generation medicines.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 757247-93-1 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.16 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | Supplier Data |
| Purity | ≥97% | [1] |
| LogP | 1.66 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
While extensive, publicly available spectroscopic data for this specific molecule is limited, the following are the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the fluorine, amino, and nitrile substituents.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, the C-F stretching, and the C-H stretching of the methyl and aromatic groups.
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis Protocol: A Reliable Route to a Key Intermediate
The most common and efficient laboratory-scale synthesis of this compound involves the catalytic reduction of its nitro precursor, 2-fluoro-3-methyl-4-nitrobenzonitrile. This two-step approach, starting from a commercially available toluene derivative, provides a reliable and scalable method for producing the target building block.
Step 1: Nitration of 2-Fluoro-3-methylbenzonitrile to 2-Fluoro-3-methyl-4-nitrobenzonitrile
The first step involves the regioselective nitration of 2-fluoro-3-methylbenzonitrile. The directing effects of the fluorine and methyl groups guide the nitro group to the C4 position.
Reaction Scheme:
Caption: Nitration of 2-fluoro-3-methylbenzonitrile.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-fluoro-3-methylbenzonitrile (1.0 eq) to concentrated sulfuric acid (5 vol) at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 2-fluoro-3-methyl-4-nitrobenzonitrile.
Step 2: Catalytic Hydrogenation to this compound
The final step is the reduction of the nitro group to a primary amine using catalytic hydrogenation. This method is generally high-yielding and clean.
Reaction Scheme:
Caption: Catalytic hydrogenation to the final product.
Experimental Protocol:
-
To a solution of 2-fluoro-3-methyl-4-nitrobenzonitrile (1.0 eq) in ethanol or methanol (10 vol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Application in the Synthesis of Kinase Inhibitors
The structural motifs present in this compound make it an ideal starting material for the synthesis of various kinase inhibitors. The amino group serves as a key handle for building complex heterocyclic structures, often found in the core of these targeted therapies. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.[2]
While a direct synthesis of a marketed drug from this specific building block is not yet widely published, its utility can be extrapolated from the synthesis of analogous compounds. For example, the related compound 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin, used for the treatment of type 2 diabetes.[3] Similarly, 4-amino-2-fluoro-N-methylbenzamide is a crucial intermediate in the synthesis of the androgen receptor inhibitor, Enzalutamide, for the treatment of prostate cancer.[4]
The presence of the 3-methyl group in the target molecule can provide additional steric hindrance or lipophilic interactions within the kinase binding pocket, potentially leading to improved potency and selectivity of the final drug candidate.
Exemplary Synthetic Transformation: Acylation of the Amino Group
A common initial step in the elaboration of this compound is the acylation of the amino group to form an amide linkage. This amide can then participate in subsequent cyclization reactions to form various heterocyclic cores common in kinase inhibitors.
Reaction Scheme:
Caption: Acylation of the amino group.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Conclusion: A Building Block with Significant Potential
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex pharmaceutical compounds. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a valuable asset in the medicinal chemist's toolbox. The reliable synthetic route via the reduction of its nitro precursor allows for its accessible preparation in a laboratory setting. While its direct application in marketed drugs is an area of ongoing discovery, its structural similarity to key intermediates of successful APIs underscores its potential in the development of novel kinase inhibitors and other targeted therapies. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase.
References
- Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed.
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem.
- Synthesis of benzonitriles from substituted benzoic acid.
- Synthesis of benzonitriles from substituted benzaldehyde.
- Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Deriv
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.
- A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Benchchem.
- An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. Benchchem.
- Synthesis of 4-Fluoro-3-nitrobenzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6. Sigma-Aldrich.
- This compound. Fluorochem.
- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing.
- 4-Amino-5-ethynyl-2-fluorobenzonitrile. BLD Pharm.
- Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. PubMed.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- 2-Fluoro-3-methylbenzonitrile. PubChem.
- Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem.
- 4-Fluoro-3-nitrobenzonitrile. PubChem.
- 2-Fluoro-3-nitrobenzonitrile. Apollo Scientific.
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- 4-Fluoro-2-methylbenzonitrile. Ossila.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- 3-Fluoro-2-methylaniline. Ambeed.
Sources
Application Notes and Protocols: 4-Amino-2-fluoro-3-methylbenzonitrile as a Versatile Building Block in Synthetic Chemistry
Introduction: Unpacking the Synthetic Potential
4-Amino-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound poised as a valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic arrangement of four distinct functional groups—an amine, a fluorine atom, a methyl group, and a nitrile—on a benzene ring provides a rich platform for complex molecular engineering.
The true utility of this molecule lies in the orthogonal reactivity of its functional groups and the nuanced electronic effects they exert on the aromatic system.
-
Amino Group (-NH₂): A strong activating group and a versatile nucleophilic handle for derivatization into amides, sulfonamides, or for use in diazotization reactions.
-
Fluorine (-F): The high electronegativity of fluorine can significantly alter the physicochemical properties of resulting compounds, often improving metabolic stability, lipophilicity, and binding affinity—a common strategy in modern drug design.[1][2]
-
Nitrile Group (-C≡N): A robust and versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocyclic systems.
-
Methyl Group (-CH₃): Provides steric influence and can be a site for further functionalization, while also impacting the electronic nature of the ring.
This guide provides a detailed exploration of the compound's properties, core reactivity, and a robust, field-proven protocol for its application in one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura cross-coupling.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful experimental plan.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 757247-93-1 | [3] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | [6] |
| Purity | Typically ≥97% | - |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | [7][8] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from structurally similar fluorinated and aminated benzonitriles should be used to inform handling procedures. The compound should be treated as harmful.[8][9][10]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[9][12]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the ability to selectively target its functional groups. The primary application for this scaffold is as a building block in cross-coupling reactions, leveraging the aromatic ring itself. For this to be possible, the amine must first be converted into a suitable leaving group, such as a halide or triflate, via a Sandmeyer or related reaction. However, for the purposes of this guide, we will focus on a more direct, albeit hypothetical, application where this molecule has already been halogenated (e.g., at the 4-amino position converted to a 4-bromo) to participate in cross-coupling.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[13][14] It is a cornerstone of modern synthesis due to its high functional group tolerance and generally mild conditions.[15]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical derivative, 4-bromo-2-fluoro-3-methylbenzonitrile , with a generic arylboronic acid. This serves as a template for constructing biaryl systems, a common structural motif in pharmacologically active compounds.[14]
Rationale for Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commercially available, reliable, and effective catalyst for a wide range of Suzuki couplings.[15] For more challenging couplings, a ligand system like SPhos with a Pd(OAc)₂ precursor might be employed to enhance catalytic activity.[15]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can be used if the reaction is sluggish.[15]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The organic solvent ensures the solubility of the organic starting materials and catalyst.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromo-2-fluoro-3-methylbenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add 4-bromo-2-fluoro-3-methylbenzonitrile (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). Degas the solvent by bubbling Argon through it for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction flask via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Characterization of Products
Confirming the identity and purity of the synthesized biaryl product is a critical final step. The following techniques are standard for characterization.
| Analytical Technique | Expected Observations for Successful Coupling |
| ¹H NMR | Disappearance of the starting material's aromatic proton signals and appearance of a new, more complex set of aromatic signals corresponding to the biaryl structure. Integration should match the expected number of protons. |
| ¹³C NMR | Appearance of new quaternary carbon signals at the point of coupling and additional aromatic carbon signals from the newly introduced ring. |
| FT-IR | The characteristic nitrile (-C≡N) stretch should remain (approx. 2220-2240 cm⁻¹). The N-H stretches of the amino group will also be present (approx. 3300-3500 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired biaryl product. |
Conclusion
This compound is a potent synthetic intermediate whose value is derived from its dense and varied functionalization. The protocols and conceptual framework provided herein demonstrate its utility in advanced synthetic applications, such as the Suzuki-Miyaura cross-coupling, which is fundamental to the construction of molecules relevant to the pharmaceutical and materials science industries. The strategic use of this building block, guided by the principles of reactivity and sound experimental design, empowers researchers to accelerate the development of novel and complex chemical entities.
References
- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluoro-4-methylbenzonitrile.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-3-methylbenzonitrile.
- Autech. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kozak, M., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
- PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile.
- Dabos. (n.d.). This compound 1G.
- BLD Pharm. (n.d.). 4-Amino-5-ethynyl-2-fluorobenzonitrile.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- PubChem. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025).
- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-fluoro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Reaction Mechanisms Involving 4-Amino-2-fluoro-3-methylbenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Amino-2-fluoro-3-methylbenzonitrile in Modern Synthesis
This compound is a highly functionalized aromatic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique substitution pattern—an activating amino group, a nucleophilically displaceable fluorine atom, a sterically influencing methyl group, and a versatile nitrile moiety—renders it a valuable precursor for the synthesis of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Safety & Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, amplified by the electron-withdrawing nitrile group and the fluorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr).[3][4][5] In this mechanism, the fluorine atom, being the most electronegative halogen, polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.[6] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]
Mechanistic Rationale
The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the fluorine atom. The presence of the ortho-amino group and para-nitrile group (relative to the fluorine) can influence the stability of the Meisenheimer intermediate and, consequently, the reaction rate. The amino group is electron-donating by resonance, which could potentially slow the reaction by destabilizing the negative charge. However, the strong electron-withdrawing effect of the nitrile group is generally dominant in activating the ring for nucleophilic attack.
Diagram: SNAr Mechanism
Caption: Generalized workflow for the SNAr reaction.
Protocol: Amination via SNAr
This protocol describes the displacement of the fluorine atom with an amine, a common transformation in pharmaceutical synthesis. A patent for a similar transformation, the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, provides a strong precedent for this reaction.[7]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (e.g., piperidine, morpholine) (1.5 - 2.0 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the base.
-
Add anhydrous solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | K₂CO₃, Cs₂CO₃ | A non-nucleophilic base is required to neutralize the HF formed. |
| Temperature | 80-120 °C | Thermal energy is needed to overcome the activation barrier. |
| Equivalents of Amine | 1.5 - 2.0 | An excess of the nucleophile drives the reaction to completion. |
Palladium-Catalyzed Cross-Coupling Reactions
While the amino group of this compound can be a coordinating ligand for palladium, potentially inhibiting catalysis, modern catalyst systems with bulky, electron-rich phosphine ligands can overcome this challenge.[8] The following protocols are representative and based on established methodologies for structurally similar substrates.[9][10]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[11] For this compound, the C-F bond is not typically reactive in Suzuki couplings. Therefore, a common strategy for similar substrates is to first introduce a more reactive leaving group, such as a bromide or iodide, at a different position on the ring if desired. However, if a bromo- or iodo-analogue of the title compound is available, the following generalized protocol can be adapted.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl halide with a boronic acid.[9][12]
Materials:
-
Aryl Halide (e.g., a bromo-analogue of the title compound) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Schlenk flask or reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are common and effective catalysts for a range of substrates. |
| Base | K₂CO₃ or K₃PO₄ | The base is crucial for the transmetalation step. |
| Solvent | Dioxane/Water or Toluene/Water | A mixture of organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Reaction rates are typically faster at elevated temperatures. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14][15] Similar to the Suzuki coupling, this reaction would typically be performed on a bromo- or iodo-analogue of this compound. The existing amino group on the substrate presents a challenge, as it can compete with the desired amine coupling partner. Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve selectivity.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Representative Buchwald-Hartwig Amination
This generalized protocol is based on procedures for amination of aryl halides.[16][17]
Materials:
-
Aryl Halide (e.g., a bromo-analogue of the title compound) (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich ligands are effective for challenging substrates. |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen. |
Conclusion
This compound is a versatile and valuable building block. Its reactivity is dominated by the susceptibility of the C-F bond to nucleophilic aromatic substitution, providing a direct route to a variety of substituted derivatives. While palladium-catalyzed cross-coupling reactions at other positions on the ring require the presence of a suitable leaving group (e.g., Br, I), established methodologies for similar substrates provide a strong foundation for the development of robust synthetic protocols. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers leveraging this compound in their synthetic campaigns, ultimately accelerating innovation in drug discovery and materials science.
References
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound 1G - PC501107-1G. Dabos. [Link]
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 4-Amino-2-fluoro-3-methylbenzonitrile: A Multi-technique Approach for Identity, Purity, and Assay Determination
An Application Note from the Senior Scientist's Desk:
Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 4-Amino-2-fluoro-3-methylbenzonitrile (CAS No. 757247-93-1), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Ensuring the identity, purity, and quality of this starting material is paramount for the integrity of the final product. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, leveraging a multi-technique approach encompassing chromatography, spectroscopy, and titrimetry. The methodologies are grounded in established scientific principles and align with the development and validation frameworks outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q14 for Analytical Procedure Development.[4][5][6]
Introduction and Physicochemical Profile
This compound is a substituted aromatic nitrile whose bifunctional nature—a nucleophilic amino group and a cyano group—makes it a versatile building block.[7] The presence of fluorine and methyl groups further modulates its electronic properties and reactivity. An accurate analytical profile is the cornerstone of its effective use in synthesis and is essential for regulatory compliance.
The development of analytical procedures should follow a systematic, science- and risk-based approach to ensure they are fit for their intended purpose.[4][6] This guide presents established methods that can be validated to quantify the analyte and its impurities with the requisite specificity, accuracy, and precision.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 757247-93-1 | [8] |
| Molecular Formula | C₈H₇FN₂ | [8] |
| Molecular Weight | 150.16 g/mol | [8][9] |
| Appearance | Solid (form may vary) | N/A |
| Purity (Typical) | ≥97% | [8][9] |
Analytical Strategy: A Multi-faceted Approach
No single technique can fully characterize a chemical entity. A robust analytical strategy employs orthogonal methods to build a complete profile of identity, structure, purity, and strength. The workflow described here ensures a self-validating system where results from one technique corroborate another.
Caption: Overall analytical workflow for this compound.
Chromatographic Methods for Purity and Impurity Determination
Chromatographic techniques are the gold standard for separating an analyte from its impurities, making them ideal for purity assessment.[7]
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
Causality: Reversed-phase HPLC is selected due to its exceptional ability to separate aromatic compounds of varying polarity. The non-polar stationary phase (C18) retains the analyte and its impurities, which are then eluted by a polar mobile phase. The UV detector is highly sensitive to the benzonitrile chromophore. This method is robust, reliable, and widely accessible for quantifying non-volatile impurities.[7][10]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), analytical grade.[10]
-
This compound reference standard of known purity.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds and related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the amine group. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A gradient elution ensures that both polar and non-polar impurities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; verify optimal wavelength with DAD. |
| Injection Vol. | 10 µL |
-
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
For purity, use the area percent method on the sample chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Identify any impurities that are >0.10%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is the preferred method for identifying and quantifying volatile and thermally stable organic impurities.[10] The fluorinated nature of the analyte makes it amenable to GC analysis.[11][12] Mass spectrometry provides high selectivity and structural confirmation of any detected impurities based on their fragmentation patterns.[10]
Experimental Protocol:
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Oven Program | Initial 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points. |
| Injector Temp. | 250°C, Split mode (e.g., 50:1) | Ensures rapid volatilization of the sample. |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | |
| Mass Range | 40 - 450 amu | Covers the molecular weight of the analyte and potential impurities. |
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search the mass spectra of any impurity peaks against the NIST library for tentative identification.
-
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is highly specific for the fluorine atom, providing a clean spectrum for identity confirmation.
Protocol:
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument procedures.
-
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the aromatic protons (doublets or multiplets), the amine (-NH₂) protons (a broad singlet), and the methyl (-CH₃) protons (a singlet).
-
¹³C NMR: Expect distinct signals for each of the 8 unique carbons, including the nitrile carbon (~115-120 ppm), and aromatic carbons, with C-F coupling visible.
-
¹⁹F NMR: Expect a single resonance, likely a multiplet due to coupling with nearby aromatic protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[13][14][15] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Key Expected Vibrational Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching (doublet for primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 3000 | Stretching |
| C≡N (Nitrile) | 2220 - 2260 | Stretching (strong, sharp peak) |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |
| C-F (Aryl Fluoride) | 1100 - 1300 | Stretching |
Titrimetric Method for Assay
Causality: For determining the absolute content (assay) of the primary aromatic amine, a diazotization titration is a classic, high-precision pharmacopeial method.[16] The reaction of the aromatic amino group with nitrous acid (generated in situ from sodium nitrite and acid) is stoichiometric, allowing for accurate quantification. This method is described in USP General Chapter <451> for similar compounds.[16]
Caption: Principle of Diazotization Titration for Assay Determination.
Protocol:
-
Instrumentation: Automatic potentiometric titrator with a platinum electrode.
-
Reagents:
-
0.1 M Sodium Nitrite (NaNO₂) volumetric solution, standardized.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr).
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample (e.g., ~300 mg) into a beaker.
-
Add 20 mL of concentrated HCl and 50 mL of water. Stir to dissolve.
-
Add ~1 g of KBr (catalyst).
-
Cool the solution to between 10-15 °C in an ice bath.
-
Immerse the electrode and the titrator burette tip into the solution.
-
Titrate with standardized 0.1 M Sodium Nitrite. The endpoint is determined by the maximum inflection of the potential curve.
-
-
Calculation:
-
Assay (%) = (V * M * F * 100) / W
-
Where:
-
V = Volume of NaNO₂ titrant consumed (mL)
-
M = Molarity of the NaNO₂ solution
-
F = Molar equivalent factor (150.16 g/mol for C₈H₇FN₂)
-
W = Weight of the sample (mg)
-
-
References
- ICH Q14: Analytical Procedure Development. European Medicines Agency. [Link]
- ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency. [Link]
- ICH Guidance Q14 / Q2(R2)
- ICH Harmonised Guideline: Analytical Procedure Development Q14.
- Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. U.S.
- 4-Amino-2-(trifluoromethyl)benzonitrile. PubChem. [Link]
- Is it possible to analyze F-compounds with GCMS?
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ioniz
- Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. [Link]
- Supporting Information. Royal Society of Chemistry. [Link]
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. [Link]
- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
- Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Semantic Scholar. [Link]
- This compound 1G. Dabos. [Link]
- 4-Fluorobenzonitrile. PubChem. [Link]
- General Chapters. USP-NF. [Link]
- 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. [Link]
- 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Table of Contents. USP-NF. [Link]
- The most commonly used fluorinated amino acids for PrOF NMR...
- USP Chapters <232> and <233> Implementation Strategy. U.S.
- 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE. ChemUniverse. [Link]
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biotech.com [biotech.com]
- 5. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Nitrite titration according to USP general chapter <451> | Metrohm [metrohm.com]
Application Note & Protocols: High-Purity Recovery of 4-Amino-2-fluoro-3-methylbenzonitrile
Abstract: This document provides a comprehensive guide to the purification of crude 4-Amino-2-fluoro-3-methylbenzonitrile (CAS: 757247-93-1), a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Achieving high purity of this building block is critical for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations. This guide details three robust purification methodologies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and criteria for method selection, empowering researchers to obtain material of the highest quality.
Introduction and Physicochemical Analysis
This compound is a substituted aromatic compound whose structural features—a basic primary amine, a polar nitrile group, and halogenation—dictate its chemical behavior and inform purification strategies.[3][4] Crude products from synthesis can contain a variety of impurities, including unreacted starting materials, regioisomers, or by-products from side reactions. The choice of purification method is therefore contingent on the impurity profile, the desired final purity, and the scale of the operation.
An understanding of the compound's properties is the foundation for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 757247-93-1 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.16 g/mol | [3][4] |
| Appearance | Off-White to Light Yellow Solid | Inferred from similar compounds |
| Purity (Typical) | >97% | [3][4] |
| LogP | 1.657 | [4] |
| Functional Groups | Primary Amine (basic), Nitrile (polar), Fluoro (electron-withdrawing) | N/A |
The presence of both a hydrogen bond donor (amine) and acceptor (nitrile) and its moderate LogP value suggest solubility in a range of organic solvents, making it an excellent candidate for the methods described herein.
Method Selection: A Strategic Approach
The optimal purification strategy depends on the specific experimental context.
-
Recrystallization: This is the method of choice for large-scale purification (>5 g) where the impurity profile is well-understood and impurities have different solubility characteristics than the desired product. It is cost-effective and can yield highly pure crystalline material.
-
Flash Column Chromatography: Best suited for small to medium-scale purification (<10 g) where high purity is paramount and impurities have similar polarities to the product.[5][6] It offers fine separation but is more resource-intensive (solvents, silica).
-
Acid-Base Extraction: An effective technique for removing neutral or acidic impurities from the basic product.[7][8] It is often used as a preliminary bulk purification step before a final polishing step like recrystallization.
Protocol 1: Recrystallization
Principle: This technique leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the decreased solubility causes the target compound to crystallize out, leaving impurities behind in the mother liquor.
Protocol: Single-Solvent Recrystallization with Toluene
This protocol is based on methods used for structurally similar aminobenzonitriles, where non-polar aromatic solvents have proven effective.[9][10]
-
Solvent Selection: Place ~50 mg of the crude product in a test tube. Add toluene dropwise. The compound should be sparingly soluble at room temperature but fully soluble upon heating. If it is too soluble, toluene is not a suitable solvent.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of toluene and a boiling chip. Heat the mixture to boiling on a hot plate with magnetic stirring.
-
Achieve Saturation: Continue adding small portions of hot toluene until the solid just completely dissolves. An excess of solvent will reduce the final yield.
-
(Optional) Hot Filtration: If insoluble impurities or coloring agents are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold toluene to rinse away the residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Workflow and Data
Caption: Recrystallization workflow for this compound.
Table 2: Typical Recrystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Solvent Volume | Approx. 4-8 L per kg of crude product[10] |
| Typical Recovery Yield | 80-92% |
| Expected Purity (Post) | >99.5% (by HPLC) |
Protocol 2: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[5][11] Polar compounds, like our target amine, interact more strongly with the polar silica gel and thus elute later than non-polar impurities when a non-polar eluent is used.
Protocol: Silica Gel Chromatography with Hexane/Ethyl Acetate
-
TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of Hexane:Ethyl Acetate. The ideal solvent system should give the target compound an Rf value of ~0.25-0.35. A starting point could be 4:1 Hexane:EtOAc.
-
Column Packing: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, most non-polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities first. Gradually increase the polarity of the eluent (e.g., stepping to 4:1, then 2:1 Hexane:EtOAc) to elute the target compound.[12]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow and Data
Caption: Flash column chromatography workflow for purification.
Table 3: Typical Chromatography Parameters
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Typical Rf (4:1 Hex:EtOAc) | ~0.3 |
| Expected Purity (Post) | >99.8% (by HPLC) |
Protocol 3: Acid-Base Extraction
Principle: This liquid-liquid extraction method exploits the basicity of the amine functional group.[7][13] By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form an ammonium salt. This salt is water-soluble and partitions into the aqueous phase, leaving neutral organic impurities behind in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[8][14]
Protocol: Purification via Amine Salt Formation
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine salt is now in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine. Combine all aqueous extracts.
-
Wash (Optional): The combined aqueous layers can be washed with a small amount of fresh DCM to remove any trapped organic impurities.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 9, check with pH paper). The neutral amine will precipitate or form an oily layer.
-
Back-Extraction: Add fresh DCM to the separatory funnel and shake to extract the neutral amine back into the organic phase. Drain the organic layer. Repeat this back-extraction two more times with fresh DCM.
-
Drying and Concentration: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Workflow and Data
Caption: Acid-base extraction workflow for purifying aminobenzonitriles.
Table 4: Typical Extraction Parameters
| Parameter | Value |
|---|---|
| Organic Solvent | Dichloromethane (DCM) or Ethyl Acetate |
| Aqueous Acid | 1 M Hydrochloric Acid (HCl) |
| Aqueous Base | 3 M Sodium Hydroxide (NaOH) |
| Expected Purity (Post) | >98% (highly dependent on impurity type) |
Purity Assessment
After any purification protocol, the final purity of the this compound must be confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By implementing these robust purification and analysis protocols, researchers can ensure a consistent and high-quality supply of this compound for their drug discovery and development pipelines.
References
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Bionity. (n.d.). Acid-base extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Dabos. (n.d.). This compound 1G.
- The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube.
- Magritek. (n.d.). Column Chromatography.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Acid-base_extraction [bionity.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. magritek.com [magritek.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Derivatization of 4-Amino-2-fluoro-3-methylbenzonitrile for Accelerated Drug Discovery
Authored by: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Strategic Value of the 4-Amino-2-fluoro-3-methylbenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the use of fluorinated building blocks has become an indispensable strategy for optimizing drug candidates. The judicious incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and target binding affinity.[1][2][3] The this compound scaffold has emerged as a particularly valuable starting point for the synthesis of targeted therapies, especially in oncology.[4]
This scaffold presents a unique convergence of functionalities, each offering a distinct handle for chemical modification and property modulation:
-
Amino Group (-NH₂): A primary nucleophilic center, ideal for a wide array of derivatization reactions including amide bond formation, sulfonylation, and N-arylation.
-
Fluoro Group (-F): The high electronegativity of the fluorine atom at the 2-position exerts a powerful inductive effect, modulating the pKa of the adjacent amino group and influencing the molecule's overall electronic properties.[3] This strategic placement can also block potential sites of metabolism and contribute to favorable protein-ligand interactions.[1][3]
-
Nitrile Group (-CN): This electron-withdrawing group is a key feature in many kinase inhibitors, acting as a hydrogen bond acceptor.[5] Furthermore, it is a versatile functional group that can be transformed into other important moieties, such as tetrazoles or primary amines.[6]
-
Methyl Group (-CH₃): The methyl substituent provides steric bulk, which can be used to probe the topology of a binding pocket and improve selectivity.
This guide provides a detailed exploration of derivatization strategies for the this compound core, complete with detailed protocols to empower researchers in their quest for novel therapeutics.
Core Derivatization Strategies: A Logic-Driven Approach
The derivatization of this scaffold is not a random exercise but a deliberate process aimed at systematically exploring chemical space to achieve a desired therapeutic profile. The choice of reaction is dictated by the specific goals of the drug discovery program, whether it be enhancing potency, improving solubility, or fine-tuning selectivity.
The primary reactive centers for derivatization are the amino group and the nitrile group . The following diagram illustrates the main strategic pathways.
Caption: General scheme for N-acylation of the scaffold.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 150.15 | 1.0 | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 1.1 | 1.1 |
| Pyridine | 79.10 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (150 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add pyridine (119 mg, 1.5 mmol, 121 µL).
-
Add the acyl chloride (e.g., acetyl chloride, 86 mg, 1.1 mmol, 78 µL) dropwise to the stirred solution. Causality Note: Dropwise addition at 0°C is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). c. Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Trustworthiness Note: This washing sequence ensures the removal of excess pyridine (HCl wash) and unreacted acyl chloride (hydrolyzed by NaHCO₃), leading to a purer crude product. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nitrile to Tetrazole Transformation
The tetrazole group is a well-established bioisostere for the carboxylic acid functional group. It offers improved metabolic stability and pharmacokinetic properties due to its similar pKa but different steric and electronic profile. This transformation is a powerful tool for lead optimization.
Reaction Scheme:
Caption: [3+2] Cycloaddition to form a tetrazole ring.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 150.15 | 1.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 3.0 | 3.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and appropriate safety measures.
-
To a round-bottom flask, add this compound (150 mg, 1.0 mmol), sodium azide (195 mg, 3.0 mmol), and ammonium chloride (160 mg, 3.0 mmol).
-
Add 5 mL of anhydrous DMF. Causality Note: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the salts and promoting the cycloaddition.
-
Heat the reaction mixture to 120°C with vigorous stirring under an inert atmosphere.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing 30 mL of ice-cold water. c. Acidify the solution to pH ~2-3 by the dropwise addition of 2M HCl. This will protonate the tetrazole ring, causing it to precipitate. Trustworthiness Note: This pH adjustment is critical for product isolation. The tetrazole is soluble as its sodium salt at basic/neutral pH but precipitates in its acidic form. d. Stir the resulting suspension in an ice bath for 30 minutes. e. Collect the precipitate by vacuum filtration. f. Wash the solid with cold water (2 x 10 mL).
-
Purification: The collected solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the nitrile peak in the IR spectrum and the appearance of characteristic tetrazole protons in the ¹H NMR are key indicators of a successful reaction.
Summary & Outlook
The this compound scaffold is a privileged starting point for the development of novel therapeutics. The strategic derivatization of its amino and nitrile functionalities allows for a systematic and rational exploration of SAR, leading to compounds with optimized potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide validated, reliable methods for accessing key derivatives, forming a foundational toolkit for any medicinal chemist working in targeted drug discovery.
References
- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Vertex AI Search. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
- Benchchem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
- MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
- PubMed. (2009, January 22). Design, structure-activity relationships and in vivo characterization of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones: a novel class of receptor tyrosine kinase inhibitors.
- PubMed. (2003, January 2). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).
- PubMed. (2024, July 15). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer.
Sources
Laboratory-Scale Synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile: An Application Note and Protocol
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile, a valuable building block in medicinal chemistry and drug development. Two plausible synthetic routes are presented, starting from commercially available precursors. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
This compound is a substituted aromatic nitrile that incorporates a unique combination of functional groups, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The presence of the aniline, nitrile, and fluoro-methyl substituted phenyl ring offers multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This application note details two distinct and viable synthetic pathways for the preparation of this compound, providing detailed protocols, mechanistic insights, and safety considerations.
Synthetic Strategies
Two primary synthetic routes have been devised based on established chemical transformations. The selection of a particular route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
-
Route 1: Bromination and Cyanation of 2-Fluoro-3-methylaniline. This pathway involves the regioselective bromination of 2-fluoro-3-methylaniline, followed by a Rosenmund-von Braun cyanation to introduce the nitrile functionality.
-
Route 2: Nitration and Reduction of 2-Fluoro-3-methylbenzonitrile. This alternative approach begins with the nitration of 2-fluoro-3-methylbenzonitrile, followed by the selective reduction of the introduced nitro group to the desired amine.
The following sections provide a detailed breakdown of each synthetic route, including step-by-step protocols, reagent tables, and visualizations of the experimental workflows.
Route 1: From 2-Fluoro-3-methylaniline
This synthetic approach leverages the directing effects of the amino and fluoro groups to achieve the desired substitution pattern.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 4-Bromo-2-fluoro-3-methylaniline
Principle: This step involves the electrophilic aromatic substitution of 2-fluoro-3-methylaniline with N-bromosuccinimide (NBS) as the brominating agent. The strong activating and ortho-, para-directing effect of the amino group, combined with the ortho-directing effect of the methyl group and the para-directing effect of the fluorine, favors the introduction of the bromine atom at the C4 position. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance the reaction rate and selectivity. A patent for a similar transformation on 2-fluoroaniline suggests that using dibromantin in DMF provides high yields and selectivity for the 4-position[1].
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.14 | 10.0 | 1.25 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methylaniline (1.25 g, 10.0 mmol) in DMF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-fluoro-3-methylaniline as a solid.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Bromo-2-fluoro-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[2][3]. Handle with care and appropriate PPE.
Step 2: Synthesis of this compound
Principle: This step is a Rosenmund-von Braun reaction, where the aryl bromide is converted to an aryl nitrile using copper(I) cyanide.[4] This reaction typically requires high temperatures and a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). The mechanism is thought to involve oxidative addition of the aryl halide to a copper(I) species.[5]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-2-fluoro-3-methylaniline | C₇H₇BrFN | 204.04 | 5.0 | 1.02 g |
| Copper(I) Cyanide (CuCN) | CuCN | 89.56 | 6.0 | 0.54 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 15 mL |
| Aqueous Ammonia (28-30%) | NH₃ (aq) | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Experimental Protocol:
-
To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluoro-3-methylaniline (1.02 g, 5.0 mmol), copper(I) cyanide (0.54 g, 6.0 mmol), and DMF (15 mL).
-
Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonia (10%, 50 mL) and stir for 30 minutes to dissolve the copper salts.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to afford this compound. General guidance on recrystallization of aminobenzonitriles can be found in the literature[6][7].
Safety Precautions:
-
Extreme Caution: Copper(I) cyanide is highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood with appropriate PPE, including double gloves. Avoid contact with acids, which can release highly toxic hydrogen cyanide gas.
-
DMF is a skin and respiratory irritant.
-
The final product, an aromatic aminonitrile, should be handled with care, assuming it has toxic properties similar to other aromatic amines and nitriles.
Route 2: From 2-Fluoro-3-methylbenzonitrile
This synthetic route introduces the amino group in the final step via a nitro intermediate.
Reaction Scheme
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 2-Fluoro-3-methyl-4-nitrobenzonitrile
Principle: This step is an electrophilic aromatic substitution where the aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents on the ring are crucial. The fluoro group is ortho-, para-directing but deactivating. The methyl group is ortho-, para-directing and activating. The cyano group is meta-directing and deactivating. The position para to the activating methyl group (C4) is the most likely site for nitration.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Fluoro-3-methylbenzonitrile | C₈H₆FN | 135.14 | 10.0 | 1.35 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 12.0 | ~0.76 mL |
| Ice | H₂O (s) | - | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Experimental Protocol:
-
In a 100 mL round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.
-
Slowly add 2-fluoro-3-methylbenzonitrile (1.35 g, 10.0 mmol) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (~0.76 mL, 12.0 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the benzonitrile in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Extract the resulting mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-fluoro-3-methyl-4-nitrobenzonitrile.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
The nitration reaction is exothermic and must be carefully controlled.
-
The nitrated product, 4-fluoro-3-nitrobenzonitrile, is expected to be toxic and should be handled with care[8][9][10][11].
Step 2: Synthesis of this compound
Principle: This step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and clean method for this transformation. A variety of catalysts can be used, with palladium on carbon (Pd/C) being a popular choice. This method is generally selective for the reduction of the nitro group in the presence of other reducible functional groups like nitriles under controlled conditions.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Fluoro-3-methyl-4-nitrobenzonitrile | C₈H₅FN₂O₂ | 180.14 | 5.0 | 0.90 g |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | - | 50-100 mg (cat.) |
| Ethanol or Ethyl Acetate | - | - | - | 25 mL |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | Balloon pressure |
| Celite® | - | - | - | As needed |
Experimental Protocol:
-
In a hydrogenation flask, dissolve 2-fluoro-3-methyl-4-nitrobenzonitrile (0.90 g, 5.0 mmol) in ethanol or ethyl acetate (25 mL).
-
Carefully add 10% Pd/C (50-100 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain this compound.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry on the filter paper. The filtration should be done in a well-ventilated area, and the filter cake should be kept wet with water before disposal.
-
Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity of the reaction.
-
The final product is an aromatic amine and should be handled with appropriate PPE.
Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: To determine the purity of solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, C-F).
Conclusion
This application note provides two detailed and reliable protocols for the laboratory-scale synthesis of this compound. Both routes utilize readily available starting materials and established chemical transformations. The choice between the two routes will depend on the specific resources and expertise available in the laboratory. As with all chemical syntheses, it is imperative to adhere to strict safety protocols, especially when handling hazardous reagents such as N-bromosuccinimide, copper(I) cyanide, and concentrated acids. Proper characterization of all intermediates and the final product is essential to ensure the desired compound has been synthesized with high purity.
References
- Grivsky, E. M. (1984). U.S. Patent No. 4,443,631. U.S.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Google Patents. (n.d.). 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Alfa Aesar. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Wang, Z. et al. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(13), 2001-2004.
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline.
- Wang, D. et al. (2020). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers, 4(2), 554-560.
- Li, H. et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- SciSpace. (n.d.). Rosenmund–von Braun reaction.
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- ResearchGate. (n.d.). Ligand-Promoted Rosenmund–von Braun Reaction.
- LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts.
- PubMed. (n.d.). Copper-catalyzed domino halide exchange-cyanation of aryl bromides.
- Google Patents. (n.d.). United States Patent (19).
- ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
- RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720-723.
- ResearchGate. (n.d.). A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides.
- PubMed Central. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes. Organic letters, 20(5), 1334–1337.
- PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile.
Sources
- 1. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 2. aksci.com [aksci.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 2774654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluoro-3-nitrobenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile
Welcome to the technical support guide for the synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this key intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most robust and widely adopted synthetic pathway is a two-step sequence starting from 2-fluoro-3-methylbenzonitrile.[1][2] This method involves:
-
Aromatic Nitration: Electrophilic nitration of the starting material to introduce a nitro group, yielding 4-Nitro-2-fluoro-3-methylbenzonitrile.
-
Nitro Group Reduction: Subsequent reduction of the nitro intermediate to the desired primary amine.
This route is favored due to the high regioselectivity of the nitration step and the efficiency of various available reduction methods.
Q2: What are the critical reaction parameters that influence the overall yield and purity?
Several parameters must be carefully controlled throughout the two-step synthesis:
-
Nitration Temperature: The temperature of the nitration reaction is paramount. Exothermic reactions can lead to the formation of unwanted isomers or di-nitrated byproducts.[3][4]
-
Choice of Reducing Agent: The method used to reduce the nitro group can significantly impact yield and purity. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl). Each has its own advantages regarding selectivity, cost, and waste disposal.[5]
-
pH Control during Workup: During the workup of the final amino compound, careful pH adjustment is crucial. The amino group is basic and can form salts, which may affect its solubility during aqueous extraction and isolation.[6]
-
Solvent Purity: As with any synthesis, the use of dry, high-purity solvents is essential to prevent side reactions and ensure consistent results.
Q3: What is the expected regioselectivity of the nitration of 2-fluoro-3-methylbenzonitrile?
The nitration of 2-fluoro-3-methylbenzonitrile is expected to yield the 4-nitro isomer as the major product. The directing effects of the substituents on the aromatic ring govern this selectivity. The methyl group is an ortho-, para-director, while the fluoro and cyano groups are deactivating meta-directors.[7] The position para to the activating methyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Troubleshooting Guide: From Low Yield to Impurity Profiling
This section addresses specific experimental problems in a question-and-answer format, providing diagnostic steps and actionable solutions.
Issue 1: Low Yield in the Nitration Step (<70%)
"My nitration of 2-fluoro-3-methylbenzonitrile is resulting in a low yield of the desired 4-nitro product. What are the potential causes and how can I improve it?"
A low yield in this critical step often points to one of three issues: incomplete reaction, formation of isomers, or product degradation.
Potential Cause A: Incomplete Reaction
-
Causality: The nitrating agent, the nitronium ion (NO₂⁺), is generated from a mixture of nitric acid and a stronger acid, typically sulfuric acid.[4][8] If the reaction conditions (time, temperature, acid concentration) are insufficient, the reaction may not proceed to completion.
-
Diagnostic Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. A significant amount of starting material at the end of the reaction time indicates an incomplete reaction.
-
-
Corrective Actions:
-
Increase Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor by TLC/HPLC.
-
Optimize Temperature: While low temperatures are crucial to control selectivity, the reaction may require a slightly elevated temperature (e.g., 0 °C to 10 °C) to proceed at a reasonable rate. This must be balanced against the risk of side reactions.
-
Check Acid Quality: Ensure that concentrated nitric acid and sulfuric acid are fresh and have not absorbed atmospheric moisture, which would reduce their effectiveness.
-
Potential Cause B: Formation of Unwanted Isomers
-
Causality: Although the 4-nitro isomer is strongly favored, harsh reaction conditions (e.g., elevated temperatures) can overcome the activation barrier for nitration at other positions, such as the 6-position.[9][10]
-
Diagnostic Protocol:
-
Crude Product Analysis: Analyze the crude reaction mixture using ¹H NMR or GC-MS. The presence of multiple aromatic signals corresponding to different isomers will confirm this issue.
-
-
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between -5 °C and 5 °C, using an ice-salt or acetone/dry ice bath.
-
Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of the starting material to dissipate the heat of reaction and avoid localized temperature spikes.
-
Issue 2: Low Yield or Impurities in the Nitro Group Reduction Step
"After successfully synthesizing the nitro-intermediate, the reduction to this compound is inefficient. What are the best practices?"
The reduction of an aromatic nitro group is a common transformation, but it can be prone to issues like incomplete conversion or the formation of side products.
Recommended Method: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is often the cleanest and most efficient method, producing water as the only byproduct.[5]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a suitable hydrogenation vessel, dissolve the 4-Nitro-2-fluoro-3-methylbenzonitrile intermediate in a solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst: Add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (from a balloon or a pressurized reactor) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filtrate is then concentrated under reduced pressure to yield the crude product.
Troubleshooting the Reduction
| Problem | Potential Cause | Solution |
| Reaction Stalls | Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur) or may have lost activity. | Add a fresh portion of the catalyst. Ensure high-purity solvents and reagents are used. |
| Insufficient Hydrogen: The hydrogen source (balloon) may be depleted. | Replace the hydrogen balloon. For larger scales, use a pressurized hydrogenation apparatus. | |
| Formation of Side Products | Over-reduction: Under harsh conditions, the nitrile group can also be reduced.[11] | Use milder conditions (e.g., room temperature, lower hydrogen pressure). Monitor the reaction closely and stop it once the nitro group is fully reduced. |
| Incomplete Reduction: The reaction may stop at an intermediate stage (e.g., nitroso or hydroxylamine species). | Ensure sufficient catalyst loading and hydrogen supply. Allow for adequate reaction time. |
Issue 3: Difficulty with Product Purification
"My final product, this compound, is difficult to purify. What techniques are most effective?"
Aminobenzonitriles can sometimes be challenging to purify due to their polarity and potential to streak on silica gel.
Recommended Purification Strategy
-
Aqueous Workup: After the reaction, perform a standard aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is often the most effective method for obtaining highly pure material.
-
Solvent Screening: Test various solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
-
Column Chromatography: If recrystallization is ineffective or if the crude product contains multiple impurities, silica gel column chromatography is necessary.
-
Eluent System: A gradient elution system of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Tailing/Streaking: The basic amino group can sometimes interact strongly with the acidic silica gel, causing tailing. To mitigate this, add 0.5-1% triethylamine to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.[13]
-
References
- Quick Company. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
- ResearchGate. How can I purify impure benzonitrile? (2017).
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- ResearchGate. (PDF) 2-Aminobenzonitrile.
- Google Patents. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Homework.Study.com. Draw the major product(s) of nitration of benzonitrile.
- PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020).
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- ResearchGate. (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- Wikipedia. Nitration.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Chemistry Steps. Nitration of Benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.
- YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018).
- ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1967).
- PubChem. 2-Fluoro-3-methylbenzonitrile.
- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
- RSC Publishing. Solid acid catalysts for fluorotoluene nitration using nitric acid. (2003).
Sources
- 1. This compound 1G - PC501107-1G [dabos.com]
- 2. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 10. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Free Article [chemicalbook.com]
Side product formation in 4-Amino-2-fluoro-3-methylbenzonitrile reactions
Welcome to the technical support guide for 4-Amino-2-fluoro-3-methylbenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted aniline and benzonitrile, this molecule offers unique reactivity, but also presents specific challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, prevent side product formation, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture is turning a dark brown or black color upon adding reagents or over time. What is causing this discoloration and how can I prevent it?
Plausible Cause: This is a classic and highly common issue when working with anilines. The primary amino group (-NH₂) on the aromatic ring is highly susceptible to oxidation. Trace amounts of oxygen in your solvents or atmosphere, or the presence of oxidizing agents, can initiate a radical cascade, leading to the formation of highly colored, often polymeric, impurities. The most common colored side products are azo-compounds, which are formed by the dimerization of reactive intermediates.
Proposed Mechanism: Oxidative Dimerization The formation of an azo-dimer typically proceeds through a radical mechanism initiated by an oxidant, which can be as simple as atmospheric oxygen.
Caption: Oxidative pathway from aniline to colored azo-dimer.
Troubleshooting and Prevention Protocol:
-
Deoxygenate Solvents: Before use, thoroughly degas all reaction solvents (e.g., THF, DCM, DMF) by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Inert Atmosphere: Always run reactions involving this substrate under a positive pressure of an inert gas. This involves using Schlenk lines or a glovebox. A simple balloon of nitrogen is often insufficient to prevent trace oxygen contamination over long reaction times.
-
Control Temperature: Exothermic events can accelerate oxidation. Ensure adequate cooling and controlled addition of reagents.
-
Purify Starting Material: If your starting material is old or has a yellowish/brownish tint, consider purifying it by recrystallization or a quick filtration through a plug of silica gel to remove baseline oxidized impurities before use.
Data Summary: Preventative Measures for Oxidation
| Parameter | Sub-Optimal Condition | Recommended Protocol | Rationale |
| Atmosphere | Air / N₂ Balloon | Schlenk Line / Glovebox (Positive N₂/Ar Pressure) | Rigorously excludes atmospheric oxygen, the primary oxidant. |
| Solvents | Used from bottle | Degassed via Sparge or Freeze-Pump-Thaw | Removes dissolved oxygen. |
| Reagents | Added quickly | Slow, controlled addition with cooling | Prevents exothermic spikes that accelerate oxidation. |
| Starting Material | Off-white/yellow solid | White/colorless solid | Ensures reaction begins without pre-existing oxidized impurities. |
Question 2: My mass spectrometry analysis shows a peak with a mass of +18 Da relative to my expected product. What is this impurity?
Plausible Cause: A mass increase of 18 Da (the mass of water) almost certainly indicates hydrolysis of the nitrile (-C≡N) group. Depending on the reaction conditions (pH, temperature, and duration), the nitrile can undergo partial hydrolysis to the corresponding primary amide (4-amino-2-fluoro-3-methylbenzamide) or complete hydrolysis to the carboxylic acid (4-amino-2-fluoro-3-methylbenzoic acid). This is a common side reaction if water is present, especially under acidic or basic conditions which catalyze the process. The synthesis of a similar benzoic acid from a benzonitrile via hydrolysis is a known procedure, highlighting the feasibility of this pathway[1].
Proposed Mechanism: Nitrile Hydrolysis
Caption: Stepwise hydrolysis of the nitrile group.
Troubleshooting and Prevention Protocol:
-
Use Anhydrous Solvents: Employ freshly dried solvents. Purchase anhydrous grade solvents and store them over molecular sieves.
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use. Dry any solid reagents that may be hygroscopic.
-
Control pH: If your reaction does not require acidic or basic conditions, maintain a neutral pH. If a base is required for another transformation (e.g., deprotonating the amine for an SₙAr reaction), use a non-hydroxide base (e.g., triethylamine, DIPEA) and avoid aqueous workups until the reaction is complete and quenched.
-
Minimize Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of hydrolysis. Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Verification Method: The amide and carboxylic acid byproducts have significantly different polarities than the parent nitrile. They can typically be identified and separated by silica gel chromatography.
-
¹H NMR: The two amide protons (-CONH₂) will appear as a broad singlet, while the carboxylic acid proton (-COOH) will be a very broad singlet far downfield (>10 ppm).
-
IR Spectroscopy: Look for a strong C=O stretch (~1660 cm⁻¹ for the amide, ~1700 cm⁻¹ for the acid).
Question 3: I am attempting to perform a reaction on the amino group (e.g., acylation, alkylation), but my yields are low and I see multiple spots on my TLC plate. What is happening?
Plausible Cause: Low yields in derivatizing the amino group often stem from a combination of electronic effects and competing side reactions. The -NH₂ group is a strong activating group, while the ortho -F and para -CN groups are deactivating. This electronic push-pull can complicate reactivity. Furthermore, the issues of oxidation and hydrolysis mentioned previously can contribute to a complex product mixture.
Troubleshooting Workflow: This logical diagram outlines a systematic approach to diagnosing and solving issues with low yields in amine functionalization reactions.
Caption: Systematic troubleshooting for amine functionalization.
Experimental Protocol: Optimized Acylation (Boc Protection)
This protocol provides a self-validating system for protecting the amine, a common first step. It incorporates measures to prevent the key side reactions.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes.
-
Dissolution: Add anhydrous Dichloromethane (DCM) via syringe. Stir until all solid is dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exotherm of the reaction.
-
Base Addition: Add anhydrous triethylamine (TEA, 1.2 eq) via syringe. Rationale: A non-nucleophilic base prevents competition with the amine.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM dropwise over 20 minutes. Rationale: Slow addition prevents localized heating and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting material.
-
Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
Sources
Challenges in the purification of 4-Amino-2-fluoro-3-methylbenzonitrile
Technical Support Center: 4-Amino-2-fluoro-3-methylbenzonitrile
A Guide to Overcoming Purification Challenges
Welcome to the technical support guide for this compound (CAS No. 757247-93-1). As a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, achieving high purity is critical for downstream success.[1][2] This guide, structured by our Senior Application Scientists, addresses the common challenges encountered during the purification of this molecule. We will explore the causality behind these issues and provide field-proven troubleshooting protocols.
Part 1: Core Molecular Profile & Stability FAQs
This section addresses foundational questions about the molecule's inherent properties which are the root cause of many purification difficulties.
Question: What are the key physicochemical properties of this compound that influence its purification?
Answer: The purification strategy is dictated by the molecule's unique combination of functional groups: an aromatic amine, a nitrile, a fluorine atom, and a methyl group. Each contributes to its overall behavior.
The primary amino group makes the molecule basic and highly susceptible to oxidation, which is often the source of colored impurities. The nitrile group is stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The fluorine and methyl groups modify the molecule's polarity and electronic properties, influencing its solubility in common organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 757247-93-1 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.16 g/mol | [3][4] |
| Appearance | Typically an off-white to light yellow or brown solid | Inferred from similar compounds[1][5] |
| Purity (Typical) | >97% | [3][4] |
| LogP | 1.66 | [3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [3] |
Question: How stable is this compound and what storage conditions are recommended?
Answer: this compound exhibits moderate stability. The primary point of instability is the aromatic amino group, which can readily oxidize upon exposure to air and light, leading to the formation of colored impurities. This is a common characteristic of anilines.
To ensure stability, the following conditions are critical:
-
Inert Atmosphere: Store the solid under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Use amber vials or store in a dark location to prevent light-induced degradation.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Avoid Contaminants: Keep away from strong oxidizing agents and avoid strongly acidic or basic conditions during storage.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides direct answers and protocols for specific problems encountered during purification.
Question: My isolated product is yellow or brown, not off-white. How can I remove the color?
Answer: This is the most common issue and is almost always due to oxidation of the aniline functional group. These oxidized species are often highly colored and can persist even at low concentrations.
Causality: Aromatic amines are electron-rich and can be oxidized by atmospheric oxygen to form complex, colored polymeric structures. This process can be accelerated by light, heat, or the presence of trace metal impurities.
Troubleshooting Protocol: Decolorization
-
Dissolution: Dissolve the colored crude product in a minimum amount of a suitable hot solvent (e.g., Toluene, Ethanol, or Ethyl Acetate). Toluene is often effective for refining similar compounds.[6][7]
-
Charcoal Treatment: Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Reflux: Gently reflux the mixture for 10-15 minutes. The activated carbon will adsorb the highly conjugated, colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the activated carbon. This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question: My TLC analysis shows multiple spots. How do I choose the right purification method?
Answer: The presence of multiple spots indicates impurities, which could be unreacted starting materials, reaction intermediates, or side-products (e.g., isomers or hydrolyzed species). The choice between recrystallization and column chromatography depends on the nature and separation of these impurities.
Use the following workflow to make an informed decision:
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Optimization of reaction conditions for 4-Amino-2-fluoro-3-methylbenzonitrile
Welcome to the dedicated technical support guide for the synthesis and optimization of 4-Amino-2-fluoro-3-methylbenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. As a key building block in the development of advanced pharmaceutical and agrochemical agents, mastering its synthesis is crucial for consistent and scalable results.[1][2] This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding this compound.
Q1: What are the primary applications of this compound? A: this compound is a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the amino and nitrile groups serve as versatile handles for further chemical modification.[2] It is primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex agrochemicals.[1]
Q2: What are the key physical and chemical properties of this compound? A: While specific experimental data for this exact molecule is not broadly published, based on analogous structures, we can predict its general properties.
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₈H₇FN₂ | (Calculated) |
| Molecular Weight | 150.16 g/mol | (Calculated)[3] |
| Appearance | White to off-white or light yellow solid | Analogy to similar benzonitriles[1] |
| Melting Point | ~50-65 °C | Analogy to 4-Fluoro-3-methylbenzonitrile[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF); sparingly soluble in water. | General property of similar organic molecules. |
Q3: What are the recommended storage and handling procedures? A: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. As with all amine-containing compounds, long-term exposure to air and light may lead to discoloration and degradation. For handling, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Section 2: Overview of a Plausible Synthetic Pathway
There is no single, universally established route for this specific molecule. However, a robust and logical pathway can be designed based on well-established transformations used for structurally similar compounds. The following multi-step synthesis is a reliable approach that offers multiple points for optimization.
Workflow: Proposed Synthesis of this compound
Caption: A decision tree for troubleshooting low cyanation yields.
Step 3: Reduction of 2-Fluoro-3-methyl-4-nitrobenzonitrile
Q: I am observing hydrodefluorination (loss of the fluorine atom) during the catalytic hydrogenation of the nitro group. How can I prevent this? A: Hydrodehalogenation is a known side reaction in palladium-catalyzed hydrogenations. The C-F bond is generally strong, but it can be cleaved under harsh conditions or with certain catalyst preparations.
-
Catalyst Choice: While Pd/C is common, it can sometimes be too aggressive. Consider using a different catalyst, such as platinum(IV) oxide (PtO₂) or Raney Nickel. Alternatively, using a poisoned or less active palladium catalyst may help.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly reduce the incidence of hydrodefluorination.
-
Acid/Base Additives: The pH of the reaction medium can have a profound effect. Adding a non-nucleophilic base (like triethylamine or a small amount of magnesium oxide) can sometimes suppress the side reaction.
Q: Catalytic hydrogenation is not feasible in my lab. What are reliable chemical alternatives for reducing the nitro group without affecting the nitrile? A: Several chemical reduction methods are chemoselective for the nitro group.
-
Metal/Acid Systems: A classic and robust method is the use of a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride in ethanol. [4]These methods are highly effective and generally do not reduce the nitrile group.
-
Sodium Dithionite: An aqueous solution of sodium dithionite (Na₂S₂O₄) is a mild and effective reagent for the reduction of aromatic nitro groups and is compatible with many functional groups, including nitriles.
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-5 atm), Pd/C (5-10 mol%) | MeOH or EtOAc, RT | Clean workup, high yield | Risk of dehalogenation, requires specialized equipment |
| Metal Reduction | Fe powder, NH₄Cl or HCl | EtOH/H₂O, Reflux | Inexpensive, reliable | Aqueous workup, metal waste |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, Reflux | Avoids H₂ gas, fast | Catalyst cost |
| Dithionite Reduction | Na₂S₂O₄ | THF/H₂O, RT | Mild, good selectivity | Requires aqueous extraction |
Section 4: Purification and Analysis
Q: My final product has a persistent color (yellow/brown). What is the likely cause and the best purification method? A: Discoloration in aromatic amines is common and often caused by the oxidation of the amino group into highly colored impurities.
-
Source of Color: Trace residual nitro-aromatic compounds or azo-compounds (formed from side reactions during reduction) can be sources of color.
-
Purification Strategy:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and treat with activated charcoal. This is effective at removing highly conjugated, colored impurities.
-
Column Chromatography: If charcoal treatment is insufficient, silica gel chromatography is the most effective method for obtaining a high-purity, colorless product. A gradient elution system, such as hexane/ethyl acetate, typically works well.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to improve purity and obtain a crystalline solid.
-
Q: What analytical techniques are recommended to confirm the structure and purity of the final product? A: A combination of techniques is essential for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure confirmation. ¹⁹F NMR is particularly important to confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >98% is typically required for subsequent synthetic steps. [1]* Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amine (N-H stretch, ~3300-3500 cm⁻¹) and the nitrile (C≡N stretch, ~2220-2240 cm⁻¹).
References
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
- 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. [Link]
- This compound 1G - PC501107-1G - Dabos. [Link]
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
- The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchG
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. [Link]
- (PDF)
- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]
- 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem. [Link]
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
Sources
Stability and degradation of 4-Amino-2-fluoro-3-methylbenzonitrile
Technical Support Center: 4-Amino-2-fluoro-3-methylbenzonitrile
Prepared by: Senior Application Scientist, Gemini Laboratories
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability and integrity of the compound throughout your experiments.
Section 1: Compound Properties and General Information
A foundational understanding of the physicochemical properties of this compound is critical for its proper handling and use.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 757247-93-1 | [2] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [1][3] |
| Appearance | Typically a solid, may be white to off-white or pale yellow crystalline powder. | [4][5] |
| Solubility | Expected to have low solubility in water but be soluble in some organic solvents.[4][6] | N/A |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to protect against atmospheric moisture and oxygen.[2] It is crucial to keep the compound away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[6]
Q2: Is this compound sensitive to air or light?
A2: Yes. Like many aromatic amines, this compound is susceptible to degradation upon exposure to air and light. The amino group can be oxidized by atmospheric oxygen, often leading to the formation of colored impurities and a noticeable change in the material's appearance from white/pale yellow to brownish.[8][9] Photolytic degradation can also occur, where UV or visible light provides the energy to initiate decomposition reactions.[8] Therefore, storing the compound in a dark place, for example in an amber vial, is essential.[10]
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary functional groups susceptible to degradation are the nitrile (-CN) and the amino (-NH₂) groups.
-
Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to first form the corresponding amide (4-amino-2-fluoro-3-methylbenzamide) and subsequently the carboxylic acid (4-amino-2-fluoro-3-methylbenzoic acid).[8] This is a common pathway for benzonitrile derivatives.
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[8][11] This process is often accelerated by exposure to air and light and is a common cause of sample discoloration.
Q4: How can I assess the purity and stability of my sample?
A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A properly developed HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of purity over time.[12] For initial assessment, visual inspection for color change is a simple but effective first step.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: My sample of this compound has turned yellow/brown.
-
Likely Cause: This is a classic sign of oxidation of the aromatic amino group.[8] This process is often initiated by prolonged exposure to air (oxygen) and/or light. The purity of the material has likely been compromised.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored samples.
Problem 2: I am observing new peaks in my HPLC/LC-MS analysis after storing the compound in solution.
-
Likely Cause: If the new peaks are more polar than the parent compound, they are likely hydrolysis products. The nitrile group can hydrolyze to the amide and then the carboxylic acid, especially if the solvent is not anhydrous or has an acidic or basic pH.[8]
-
Proposed Degradation Pathway:
Caption: Primary hydrolysis degradation pathway.
-
Solutions & Prevention:
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions. Aprotic solvents like acetonitrile or THF are generally preferred over protic solvents like methanol or ethanol for long-term storage.
-
pH Control: Ensure the pH of your solutions is neutral. Buffer your solutions if necessary for your experimental conditions. The solubility and stability of aminobenzonitriles can be pH-dependent.[4]
-
Fresh Solutions: Prepare solutions fresh whenever possible and store them at low temperatures for short periods only.
-
Problem 3: My reaction yield is unexpectedly low, and I suspect the starting material is the issue.
-
Likely Cause: The purity of the this compound may have degraded over time due to improper storage.
-
Recommended Actions:
-
Purity Check: Before starting a critical reaction, always verify the purity of the starting material using a validated analytical method like HPLC or by checking its melting point. The melting point of a pure compound is sharp, while an impure compound will melt over a wider and lower temperature range.
-
Run a Control: If possible, run the reaction with a newly purchased, high-purity batch of the compound to confirm if the starting material is the source of the low yield.
-
Forced Degradation Study: To understand the compound's liabilities in your specific reaction conditions, consider performing a forced degradation study as outlined in the next section.
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps identify potential degradation products and assess the stability of this compound under various stress conditions. This is adapted from established methods for similar compounds.[8]
-
Objective: To intentionally degrade the compound and identify the resulting impurities.
-
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark for 48 hours.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 7 days. Also, heat a sample of the stock solution under the same conditions.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: At the end of the exposure period, prepare all samples for HPLC analysis. Neutralize the acidic and basic samples before injection. Compare the chromatograms of the stressed samples to a control sample (stock solution stored at 2-8°C in the dark).
-
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This method provides a baseline for developing a validated HPLC protocol to separate the parent compound from its degradation products.[8]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or as determined by a PDA scan) |
| Injection Volume | 10 µL |
-
Troubleshooting the HPLC Method:
-
Poor Peak Shape: Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase pH if the peak is tailing.
-
Poor Resolution: Optimize the gradient slope or try a different column chemistry (e.g., Phenyl-Hexyl).[8]
-
References
- BLD Pharm. (n.d.). 4-Amino-3-fluoro-2-methylbenzonitrile.
- BenchChem. (2025). Long-term storage and stability assessment of 4-Aminobenzonitrile.
- ChemicalBook. (2025). 4-AMino-2-fluoro-5-Methylbenzonitrile - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.
- Apollo Scientific. (n.d.). 4-Fluoro-3-methylbenzonitrile Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Reversible Thermosalience of 4-Aminobenzonitrile. Retrieved from The Royal Society of Chemistry website.
- BLD Pharm. (n.d.). 4-Amino-5-ethynyl-2-fluorobenzonitrile.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-3-methylbenzonitrile.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzonitrile.
- Golebiowska, J., et al. (2018). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
- Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97.
- NET. (2021). 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile Safety Data Sheet.
- Methylamine Supplier. (n.d.). 4-Amino-2-Chloro-3-Fluoro-Benzonitrile.
- Solubility of Things. (n.d.). 4-Aminobenzonitrile.
- ResearchGate. (2025). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-2-methylbenzonitrile.
- ECHEMI. (n.d.). 4-Fluoro-2-methylbenzonitrile SDS, 147754-12-9 Safety Data Sheets.
- Chemimpex. (n.d.). 4-Aminobenzonitrile Technical Data Sheet.
- Tokyo Chemical Industry. (n.d.). 2-Fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.
- CymitQuimica. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
- precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE.
- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile.
- ACS Publications. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.
- PMC - NIH. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC.
- PubMed. (2020).
- PubMed. (2012). Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. PubMed.
- PubMed. (n.d.).
- Thermo Fisher Scientific. (n.d.). Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization.
- Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.
- PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
- PubMed. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp.
- LibreTexts. (2025). Chemistry of Nitriles.
- PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
- BLD Pharm. (n.d.). 2-Amino-3-fluoro-4-methylbenzonitrile.
- ResearchGate. (2025). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7.
- ResearchGate. (2025). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2131007-03-7|4-Amino-5-ethynyl-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 4-AMino-2-fluoro-5-Methylbenzonitrile - Safety Data Sheet [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Amino-2-Chloro-3-Fluoro-Benzonitrile | Properties, Applications, Safety Data & Supplier Guide China [nj-finechem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2055841-26-2|4-Amino-3-fluoro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and storage of 4-Amino-2-fluoro-3-methylbenzonitrile
Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Amino-2-fluoro-3-methylbenzonitrile was not available at the time of writing. The information provided herein is synthesized from data on structurally similar compounds and general principles of chemical safety. Users must consult the specific SDS provided by their supplier before handling this compound and should not consider this document a substitute for the manufacturer's official safety data. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures in place.
General Information and Physical Properties
This compound is a substituted aromatic nitrile. Its structure, containing an amino group, a nitrile group, and a fluorinated benzene ring, suggests its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The functional groups present indicate that specific handling precautions are necessary due to potential reactivity and toxicity.
| Property | Value | Source (Analogous Compounds) |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| Appearance | Likely a white to off-white or crystalline solid | |
| Purity | Typically ≥97% | [3] |
| Melting Point | Not available. Similar compounds have melting points ranging from 53-145 °C. | [1][4] |
| Solubility | Expected to be poorly soluble in water, but soluble in various organic solvents. | [5] |
Frequently Asked Questions (FAQs) on Safe Handling and Storage
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar benzonitrile and aromatic amine derivatives, the primary hazards are likely to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin and Eye Irritation: Causes skin irritation and potentially serious eye irritation.[8][9]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[10]
-
Sensitization: Some related compounds may cause an allergic skin reaction.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. Always wear:
-
Eye Protection: Chemical safety goggles or a face shield.[9][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[12]
-
Body Protection: A lab coat is standard. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[11]
Q3: What are the appropriate storage conditions for this compound?
A3: To ensure the stability and safety of the compound, adhere to the following storage protocols:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][13]
-
Atmosphere: Store in a dry, well-ventilated place.[6] Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation from atmospheric oxidation, which can cause discoloration in aromatic amines.[5]
-
Temperature: Store in a cool, dry place, generally below 30°C (86°F), away from direct sunlight and heat sources.[13]
-
Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[12]
Q4: How should I properly dispose of waste containing this compound?
A4: All waste materials should be considered hazardous.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][8]
-
Do not allow the chemical to enter drains or waterways.[10]
-
Waste should be placed in a suitable, labeled container for disposal by a licensed waste disposal company.[9]
Troubleshooting Guide for Experimental Use
This guide provides solutions to common problems that may be encountered during experiments involving this compound.
Q1: I am having trouble dissolving the compound. What solvents should I try?
A1: Aromatic nitriles and amines are typically not very soluble in water.[5] For reactions or analysis, consider the following organic solvents:
-
Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.
-
Protic Polar Solvents: Ethanol, Methanol.
-
Nonpolar Solvents: Toluene, Dioxane (use with caution due to peroxide formation).
Experimental Protocol: Solubility Testing
-
Place a small, known amount of this compound (e.g., 1-2 mg) into a small vial.
-
Add a small volume (e.g., 0.1 mL) of the desired solvent.
-
Observe for dissolution at room temperature. Gentle agitation or vortexing can be applied.
-
If the compound does not dissolve, gentle warming can be attempted, but be mindful of the solvent's boiling point and the compound's stability.
-
If the compound remains insoluble, incrementally add more solvent until dissolution is achieved to determine an approximate solubility.
Q2: My compound has developed a color over time. Is it still usable?
A2: Aromatic amines are known to discolor upon storage due to atmospheric oxidation.[5] This often presents as a yellowing or browning of the material.
-
For most synthetic purposes, minor discoloration may not significantly impact the reactivity of the compound. However, the purity is reduced.
-
For applications requiring high purity, such as in the final steps of API synthesis or for analytical standard preparation, the compound may need to be repurified (e.g., by recrystallization or column chromatography) before use.
-
Causality: The amino group is susceptible to oxidation. Storing the compound under an inert atmosphere can help mitigate this issue.[13]
Q3: I have observed an unexpected side reaction in my experiment. What could be the cause?
A3: The bifunctional nature of this compound (containing both an amino and a nitrile group) can lead to unexpected reactivity.
-
Amine Group Reactivity: The amino group is nucleophilic and basic. It can react with acid chlorides, anhydrides, and alkyl halides.[5] Ensure your reaction conditions are compatible and that the amine group is protected if necessary.
-
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to a carboxylic acid in the presence of strong acid or base, especially with heating.[14] It can also be reduced to a primary amine.[14]
-
Fluorine Substitution: The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions.
Emergency Procedures and Spill Management
Accidental Release Measures
In the event of a spill, prioritize personal safety and environmental protection.
Experimental Protocol: Small Spill Cleanup (Solid)
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[10]
-
Containment: Prevent the dust from spreading. Avoid breathing the dust.[10]
-
Cleanup: Carefully sweep up the solid material using dry methods (e.g., with a dustpan and brush) and place it into a suitable, labeled container for hazardous waste disposal.[8] Avoid generating dust clouds.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Spill Response Decision Workflow
Caption: Decision workflow for responding to a spill.
References
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Carl ROTH. (n.d.). 4-Amino-3-fluorobenzonitrile, 100 g.
- NCERT. (n.d.). Amines.
- ILO and WHO. (2021). ICSC 1103 - BENZONITRILE.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Benzonitrile.
- Study Mind. (n.d.). Amines & Nitriles (A-Level Chemistry).
- Scribd. (n.d.). CHM 102 Amines and Nitriles.
Sources
- 1. 4-Fluoro-3-methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 [sigmaaldrich.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. studymind.co.uk [studymind.co.uk]
Technical Support Center: Synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile
Welcome to the technical support center dedicated to the synthesis of 4-Amino-2-fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during this synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust, self-validating protocols to ensure the highest possible purity of your final product.
The synthesis of highly substituted aromatic compounds like this compound presents unique challenges in controlling regioselectivity and chemoselectivity. This guide focuses on a common and efficient two-step synthetic route starting from 2-fluoro-3-methylbenzonitrile, addressing potential pitfalls in each stage.
Proposed Synthetic Pathway
A logical and efficient route to the target compound involves two key transformations: electrophilic nitration followed by selective reduction. This pathway is advantageous as it leverages the directing effects of the substituents on the starting material to install the amino group in the desired position.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Electrophilic Nitration of 2-Fluoro-3-methylbenzonitrile
The introduction of a nitro group onto the aromatic ring is a critical step. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating, meta-directing cyano group synergistically favor substitution at the C4 and C6 positions.[1] Careful control of reaction conditions is paramount to favor the desired 4-nitro isomer.
Q1: My nitration reaction is slow or incomplete, with significant starting material remaining. What are the potential causes?
A1: Incomplete nitration is typically due to an insufficiently reactive electrophile (the nitronium ion, NO₂⁺) or poor reaction kinetics. Consider the following:
-
Inadequate Acid Concentration/Presence of Water: The nitronium ion is generated when concentrated nitric acid is protonated by an even stronger acid, typically sulfuric acid.[2] Any excess water in the reaction medium will quench the nitronium ion and hydrolyze the acid catalysts, halting the reaction.
-
Solution: Use high-purity, concentrated (98%+) sulfuric acid and concentrated (70%+) nitric acid. Ensure all glassware is thoroughly dried before use.
-
-
Low Reaction Temperature: While low temperatures are used to control selectivity, excessively cold conditions (<0 °C) can significantly slow the reaction rate.
-
Solution: Maintain the temperature strictly between 0-10 °C.[1] This range is optimal for balancing reaction rate with selectivity and safety.
-
-
Poor Mixing: In a biphasic or highly viscous mixture, poor agitation can lead to localized reagent concentrations and incomplete reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of the nitrating mixture and for the duration of the reaction.
-
Q2: I am observing a significant amount of the 6-nitro isomer as an impurity. How can I improve regioselectivity for the 4-position?
A2: Formation of the 6-nitro isomer is a common side reaction. While the directing groups favor both the 4- and 6-positions, the 4-position is generally more accessible. However, reaction conditions can influence this ratio.
-
Cause - High Temperature: Higher reaction temperatures provide more energy for the reactants to overcome the activation barrier for the formation of the sterically more hindered 6-nitro isomer.
-
Solution - Strict Temperature Control: As previously mentioned, maintaining a low and stable temperature (0-10 °C) is the most critical factor for maximizing the yield of the 4-nitro isomer.[1] The dropwise addition of the cold nitrating mixture to the substrate solution is crucial to prevent temperature spikes.[1]
Q3: My product is contaminated with di-nitrated byproducts. How can these be minimized?
A3: The formation of di-nitro compounds occurs when the mono-nitrated product undergoes a second nitration. Although the first nitro group is deactivating, forcing conditions can lead to this over-reaction.
-
Cause - Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards di-nitration.
-
Solution - Stoichiometric Control: Use a carefully measured, slight excess of nitric acid (e.g., 1.1 to 1.2 equivalents). This ensures complete consumption of the starting material while minimizing the risk of a second nitration.
Q4: The work-up procedure is difficult, and I'm seeing product loss. What is a reliable method for isolation?
A4: The work-up for nitration reactions can be hazardous if not performed correctly due to the presence of strong, unreacted acids.
-
Issue - Decomposition during Neutralization: Adding a base directly to the concentrated acid mixture can generate a significant amount of heat, potentially leading to decomposition of the desired product.
-
Solution - Controlled Quenching: The safest and most effective method is to slowly pour the entire reaction mixture into a large volume of crushed ice with vigorous stirring.[1] This simultaneously dilutes and cools the acid, causing the organic product to precipitate. The crude solid can then be isolated by filtration and washed with cold water until the filtrate is neutral. This avoids a hazardous, large-scale acid-base neutralization.
Step 2: Selective Reduction of 2-Fluoro-3-methyl-4-nitrobenzonitrile
The reduction of the nitro group to an amine must be performed chemoselectively, leaving the nitrile group intact. While catalytic hydrogenation is a common choice, other methods can also be effective.[3]
Q1: My reduction is incomplete. What should I investigate?
A1: An incomplete reduction can stem from issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Activity (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) and other catalysts can lose activity due to improper storage, handling, or contamination.[4]
-
Solution: Always use a fresh batch of catalyst from a reliable supplier. If you suspect catalyst poisoning, try filtering the reaction mixture through a pad of Celite and adding a fresh portion of the catalyst.
-
-
Insufficient Reducing Agent/Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to a stalled reaction.[5] For metal/acid reductions, the stoichiometry of the metal is critical.[4]
-
Solution (Hydrogenation): Ensure all connections are secure and the system is properly purged. If using a balloon, ensure it is adequately filled. For more stubborn reductions, a Parr shaker or autoclave may be necessary to achieve higher pressures.
-
Solution (Metal/Acid): Use a sufficient excess of the metal powder (e.g., 3-5 equivalents of iron powder in Fe/HCl reduction).
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[5]
Q2: I am forming side products like hydroxylamines, nitroso, or azoxy compounds. How can I ensure complete reduction to the amine?
A2: The reduction of a nitro group is a multi-step process, and the accumulation of these intermediates indicates an incomplete reaction.[5]
-
Cause: This often occurs when the reducing agent is depleted or the catalyst becomes inactive before the reaction goes to completion.
-
Solution:
-
Increase Catalyst Loading/Reaction Time: For catalytic hydrogenation, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or extending the reaction time can help drive the reaction to the final amine product.
-
Ensure Sufficient Reducing Agent: In metal/acid reductions, ensure an adequate excess of the metal is used to reduce all intermediates.[5]
-
Temperature Control: Some reductions may require gentle heating to ensure completion, but be aware that higher temperatures can sometimes promote side reactions.[5]
-
Q3: The nitrile group is also being reduced to a benzylamine. How can I improve chemoselectivity?
A3: The selective reduction of a nitro group in the presence of a nitrile is a common challenge. The choice of reducing system is critical.
-
Cause - Overly Aggressive Reducing Conditions: Certain catalysts, like Raney Nickel, are known to be very effective at reducing nitriles.[7] Similarly, highly reactive hydride sources like LiAlH₄ will readily reduce both functional groups.
-
Solutions:
-
Catalytic Hydrogenation with Pd/C: Palladium on carbon is generally more selective for the reduction of nitro groups over nitriles under moderate conditions (1-4 atm H₂, room temperature).[8]
-
Metal/Acid Reduction: Systems like Fe/HCl, Fe/NH₄Cl, or SnCl₂/HCl are highly chemoselective for the reduction of aromatic nitro groups and typically will not reduce the nitrile moiety.[3][9] SnCl₂ in ethanol is a reliable choice, though the workup can be cumbersome due to tin salts.[9]
-
Sodium Dithionite (Na₂S₂O₄): This reagent is also known for its selectivity in reducing nitro groups while sparing other functionalities.[9]
-
Caption: Troubleshooting workflow for the selective reduction of the nitro group.
Part 2: Detailed Experimental Protocols
Protocol 1: Nitration of 2-Fluoro-3-methylbenzonitrile
This protocol is adapted from a similar procedure for the nitration of 3-methylbenzonitrile and should be performed with extreme caution in a well-ventilated fume hood.[1]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-3-methylbenzonitrile (e.g., 10.0 g, 1.0 eq).
-
Acid Addition: Place the flask in an ice/salt bath to cool the contents to 0 °C. Slowly and carefully add concentrated sulfuric acid (98%, e.g., 30 mL) to the benzonitrile with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (70%, e.g., 1.1 eq) to concentrated sulfuric acid (e.g., 20 mL). This mixing should be done slowly while cooling the mixture in an ice bath.
-
Nitration Reaction: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the benzonitrile in sulfuric acid. The rate of addition must be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. The addition should take approximately 45-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with vigorous stirring. A pale yellow solid precipitate of the crude nitrated product will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (check with pH paper). Dry the solid under vacuum to yield crude 2-fluoro-3-methyl-4-nitrobenzonitrile. This crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Selective Reduction via Catalytic Hydrogenation
This protocol is a general method for the selective reduction of an aromatic nitro group in the presence of a nitrile.[8]
-
Reaction Setup: To a heavy-walled flask or a Parr hydrogenation vessel, add the crude 2-fluoro-3-methyl-4-nitrobenzonitrile (e.g., 10.0 g, 1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (e.g., 100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight, ensure it is handled safely as it can be pyrophoric).
-
Hydrogenation: Seal the vessel, and purge the system with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis of aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel.
Part 3: Impurity Profile and Data
Understanding the potential impurities is key to developing effective purification strategies.
| Impurity Name | Origin | Formation Step | Mitigation Strategy |
| 2-Fluoro-3-methyl-6-nitrobenzonitrile | Isomeric byproduct | Nitration | Strict temperature control (0-5 °C) |
| Di-nitro derivatives | Over-reaction | Nitration | Use of stoichiometric nitrating agent |
| 2-Fluoro-3-methyl-4-hydroxylaminobenzonitrile | Incomplete reduction | Reduction | Increase catalyst load or reaction time |
| 4,4'-Azoxybis(2-fluoro-3-methylbenzonitrile) | Incomplete reduction | Reduction | Ensure sufficient reducing agent/H₂ pressure |
| 4-Amino-2-fluoro-3-(aminomethyl)benzene | Nitrile over-reduction | Reduction | Use selective catalyst (Pd/C) or reagent (Fe/HCl) |
References
- Sharma, S., et al. (2014). Vasicine, an abundantly available quinazoline alkaloid... enables an efficient metal- and base-free reduction of nitroarenes. Journal of Organic Chemistry, 79, 9433-9439.
- Lu, H., et al. (2016). The combination of B₂pin₂ and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds. Organic Letters, 18, 2774-2776.
- Kallitsaki, M. G., et al. (2020). A selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters, 22, 4339-4343.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Reddit User Discussion. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Reddit User Discussion. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry.
- Reddit User Discussion. (2023). my nitro refuses to be reduced. r/Chempros.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Scale-up of 4-Amino-2-fluoro-3-methylbenzonitrile Production
Welcome to the technical support center for the production of 4-Amino-2-fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the laboratory bench to larger-scale production. By addressing common challenges through a detailed troubleshooting guide and frequently asked questions, we aim to provide you with the expertise and insights needed for a successful and efficient scale-up.
Introduction to Scale-up Challenges
The synthesis of this compound, a key intermediate in the pharmaceutical industry, involves multi-step chemical transformations that present unique challenges during scale-up.[1][2] Issues that may be trivial at the lab scale can become critical at a larger scale, impacting yield, purity, and safety. The primary considerations revolve around managing reaction exotherms, ensuring efficient mixing, and controlling impurity formation.[3][4] This guide provides a structured approach to identifying and resolving these potential hurdles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low Yield or Stalled Reaction
Question: We are observing a significant drop in yield for the cyanation step (e.g., a Sandmeyer-type reaction) upon scaling up from a 1L to a 20L reactor. The reaction seems to stall, with starting material remaining even after extended reaction times. What are the likely causes and how can we address this?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Causality:
-
Poor Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing of reactants, especially in multiphase reactions (solid-liquid or liquid-liquid), is more difficult.[3] Inefficient mixing can lead to localized areas of low reactant concentration, effectively slowing down or stalling the reaction.[3] The choice of impeller and agitation speed is critical and may need to be re-evaluated for the larger vessel.[5][6]
-
Inadequate Temperature Control: Cyanation reactions, particularly the Sandmeyer reaction, can be exothermic.[7][8] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9][10][11] If the heat generated is not removed effectively, localized hot spots can occur, leading to side reactions or decomposition of the diazonium salt intermediate, a common precursor in such syntheses.[12]
-
-
Troubleshooting Protocol:
-
Evaluate Mixing Efficiency:
-
Impeller Selection: For solid-liquid slurries often seen in Sandmeyer reactions, a pitched-blade turbine or a retreat curve impeller is often more effective than a simple paddle stirrer.[6]
-
Agitation Speed: Increase the agitation speed, but monitor for excessive shear, which could affect particle size distribution of any solids.
-
Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
-
Optimize Thermal Management:
-
Calorimetry Data: If not already done, perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately determine the heat of reaction.[7] This data is crucial for modeling the thermal behavior at a larger scale.
-
Controlled Addition: Instead of adding reactants all at once, implement a controlled addition profile for the most reactive species. This will help to manage the rate of heat generation.[13]
-
Jacket Temperature: Lower the temperature of the cooling jacket to create a larger temperature differential, enhancing the rate of heat removal.
-
-
Problem 2: Increased Impurity Profile in the Final Product
Question: Upon scaling up the fluorination step, we are observing a higher percentage of impurities, including regioisomers and over-fluorinated byproducts, in our final this compound product. What could be causing this and what is the remediation strategy?
Answer: An increase in impurities during the scale-up of fluorination reactions is often linked to poor temperature control and inefficient mixing.[14][15]
-
Causality:
-
Exotherm Control: Fluorination reactions are notoriously exothermic.[14] Poor heat dissipation on a larger scale can lead to temperature spikes that promote side reactions, resulting in the formation of unwanted isomers or degradation products.[13][14]
-
Localized Reagent Concentration: Inefficient mixing can lead to localized high concentrations of the fluorinating agent.[3] This can drive the reaction down less selective pathways, leading to over-fluorination or reaction at unintended positions on the aromatic ring.
-
-
Troubleshooting Protocol:
-
Refine Temperature Control:
-
Slow Addition: Add the fluorinating agent subsurface at a slow, controlled rate to allow the cooling system to keep pace with the heat generation.[13]
-
Dilution: Consider diluting the reaction mixture to increase the overall heat capacity, which can help to buffer against rapid temperature changes.
-
-
Enhance Mixing:
-
Feed Pipe Position: The location of the feed pipe for the fluorinating agent is critical. Position it in a high-turbulence zone, such as near the impeller, to ensure rapid dispersion.
-
-
Impurity Profiling:
-
Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC, GC) to track the formation of impurities over time.[16][17] This can help to identify the specific conditions under which they are formed.
-
Characterization: Isolate and characterize the major impurities.[18][19] Understanding their structure can provide valuable clues about the side reactions that are occurring.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concerns are the thermal stability of intermediates and the toxicity of reagents.
-
Diazonium Salts: If a Sandmeyer reaction is used to introduce the nitrile group, the diazonium salt intermediate can be explosive if isolated or allowed to dry out.[7][12] It is crucial to keep it in solution and at a controlled temperature.
-
Cyanide Reagents: Many cyanation methods use toxic cyanide salts (e.g., NaCN, KCN, CuCN).[20][21][22] Ensure appropriate handling procedures, including dedicated equipment and a robust quenching and waste disposal plan, are in place. Consider exploring less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]).[23]
-
Fluorinating Agents: Fluorinating agents can be highly reactive and corrosive.[14] Ensure the reactor and associated equipment are constructed from compatible materials.
-
Thermal Runaway: The exothermic nature of both fluorination and some cyanation reactions presents a risk of thermal runaway.[13] A thorough understanding of the reaction calorimetry and the implementation of robust cooling and emergency shutdown procedures are essential.
Q2: How do I choose the right solvent system for scale-up?
A2: Solvent selection for scale-up should consider not only reaction performance but also process safety, environmental impact, and downstream processing.
-
Reaction Performance: The solvent should fully dissolve the reactants at the reaction temperature and be compatible with the reaction chemistry.
-
Work-up and Isolation: The solvent should allow for easy extraction and crystallization of the product. Consider solvents with different polarities for efficient separation of the product from impurities.
-
Safety and Environmental: Avoid solvents with low flash points or high toxicity where possible. Consult solvent selection guides for greener alternatives.
-
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature and allow for easy removal during product isolation without requiring excessively high temperatures or deep vacuum, which can be costly at scale.
Q3: What analytical techniques are essential for monitoring the scale-up process?
A3: A robust analytical strategy is crucial for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, quantifying the product, and profiling impurities.[17]
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials, solvents, and byproducts.[16]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), it is invaluable for identifying unknown impurities.[17][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities.[19]
Data Presentation
Table 1: Critical Process Parameters for Scale-up
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) - Recommended Starting Points | Key Considerations for Scale-up |
| Agitation Speed | 300-400 RPM | 100-150 RPM (adjust based on power/volume) | Maintain similar mixing intensity (e.g., constant tip speed or power per unit volume). |
| Reagent Addition Time | 15-30 minutes | 2-4 hours | Addition rate must be governed by the reactor's heat removal capacity. |
| Jacket Temperature | 0 to 5 °C | -10 to 0 °C | A lower jacket temperature may be needed to compensate for the reduced surface area-to-volume ratio. |
| Reaction Time | 2-4 hours | 4-8 hours (monitor by IPC) | Reaction time may increase due to mass transfer limitations; rely on in-process controls to determine completion. |
Experimental Workflows and Diagrams
Workflow: Troubleshooting Low Yield in Cyanation Step
Caption: Troubleshooting workflow for low reaction yield.
Diagram: Key Scale-Up Considerations
Caption: Interplay of chemical and engineering factors in scale-up.
References
- Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (n.d.).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. (2024, February 17).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8).
- Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. (n.d.).
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025, September 4).
- Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics. (n.d.).
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem. (n.d.).
- TEST REACTIONS TO STUDY EFFICIENCY OF MIXING. (n.d.).
- Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis - Benchchem. (n.d.).
- Common Types of Mixing in Reactors - Just Measure it - Zero Instrument. (n.d.).
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.).
- How to evaluate the performance of a mixing reactor? - Blog - Shanghai ELE. (2025, December 29).
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. (n.d.).
- Scale-Up of a Batch Reactor - Wolfram Demonstrations Project. (n.d.).
- Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization. (n.d.).
- scale-up-of-a-batch-reactor - LearnChemE. (n.d.).
- Batch Reactor Scale-Up - YouTube. (2012, June 29).
- [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. (2004, October 26).
- Advances in Continuous Flow Fluorination Reactions | Request PDF - ResearchGate. (n.d.).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20).
- Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method - Document Server@UHasselt. (n.d.).
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.).
- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. … (n.d.).
- Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.).
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (n.d.).
- ChemInform Abstract: Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry | Request PDF - ResearchGate. (2025, August 6).
- Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources - R Discovery. (2012, November 6).
- Kolbe nitrile synthesis - Sciencemadness Wiki. (2024, March 11).
- Preparation of Nitriles - Chemistry Steps. (n.d.).
- Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques - StudySmarter. (2023, October 20).
- 20.11 Synthesis and Reactions of Nitriles - Chad's Prep. (n.d.).
- Reactions of Nitriles - Chemistry Steps. (n.d.).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.).
- This compound - Fluorochem. (n.d.).
- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. (n.d.).
- This compound 1G - PC501107-1G - Dabos. (n.d.).
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9 | Ossila. (n.d.).
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.).
- 4-amino-2-fluoro-5-nitrobenzonitril - Sigma-Aldrich. (n.d.).
- 4-Amino-2-fluoro-3-methylbenzoic acid - MySkinRecipes. (n.d.).
- CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization. (n.d.).
- 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 - ChemicalBook. (2025, October 14).
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. mdpi.com [mdpi.com]
- 6. zeroinstrument.com [zeroinstrument.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sravathi.com [sravathi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. longdom.org [longdom.org]
- 19. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4-Amino-2-fluoro-3-methylbenzonitrile by NMR
This guide provides an in-depth analysis of 4-Amino-2-fluoro-3-methylbenzonitrile, a substituted aromatic compound often utilized as a building block in pharmaceutical and materials science research.[1] Unambiguous structural verification is paramount for ensuring the integrity of subsequent research and development. Here, we present a comprehensive guide to the characterization of this molecule using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. Furthermore, we will objectively compare the depth of information provided by NMR with that of other common analytical techniques, offering a decision-making framework for researchers, scientists, and drug development professionals.
Part 1: Definitive Structural Elucidation via Multinuclear NMR
For a molecule with multiple substituents on an aromatic ring, such as this compound, NMR spectroscopy is the gold standard. It is the only technique that provides a complete picture of the molecular framework by mapping the connectivity of atoms through spin-spin couplings. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) allows for a multi-faceted and highly robust analysis that confirms the precise substitution pattern.
Experimental Protocol: NMR Sample Preparation & Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation. The protocol described here is designed to produce a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments into a clean, dry vial.[3] Higher concentrations are necessary for less sensitive nuclei like ¹³C.[2]
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent.
-
Causality: The choice of solvent is critical. While Chloroform-d (CDCl₃) is a common choice, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for compounds containing amine (-NH₂) groups. Amine protons undergo rapid chemical exchange, which can broaden their signals or even obscure them.[4] DMSO-d₆ forms stronger hydrogen bonds with the amine protons, slowing this exchange and resulting in sharper, more easily identifiable N-H signals.[5]
-
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any remaining solid particles.
-
Transfer & Filtration: Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microparticulates that could interfere with the magnetic field homogeneity, leading to poor peak shape (shimming).[6]
-
Capping & Labeling: Cap the NMR tube and label it clearly. The final sample volume should be sufficient to cover the active region of the spectrometer's coils, typically a height of 4-5 cm.[2]
Caption: NMR experimental workflow from sample preparation to data acquisition.
Spectral Analysis and Interpretation
The following spectral data are predicted based on established principles of substituent effects on chemical shifts and coupling constants in aromatic systems.
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (H-5, H-6): The two aromatic protons will appear as doublets due to coupling to each other (ortho-coupling, ³JHH ≈ 7-9 Hz). Their chemical shifts are influenced by the electronic nature of the substituents. The amino group (-NH₂) is a strong electron-donating group (EDG), while the nitrile (-CN) and fluorine (-F) are electron-withdrawing groups (EWG). H-6, being ortho to the strong EDG, is expected to be shielded and appear further upfield (lower ppm) compared to H-5. Both protons will also exhibit smaller couplings to the fluorine atom (JHF).
-
Amine Protons (-NH₂): This signal typically appears as a broad singlet due to rapid proton exchange and quadrupolar broadening from the ¹⁴N nucleus.[4] In DMSO-d₆, this peak is expected between δ 4.0-5.5 ppm. A key validation step is the "D₂O shake," where adding a drop of deuterium oxide to the sample results in the disappearance of the -NH₂ signal as the protons are exchanged for deuterium.[4]
-
Methyl Protons (-CH₃): The methyl group, being adjacent to the fluorine atom, is expected to appear as a doublet due to coupling with the ¹⁹F nucleus (⁴JHF ≈ 1-3 Hz) around δ 2.1-2.3 ppm.
Fluorine-19 is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds.[7][8]
-
A single signal is expected for the fluorine atom. Its chemical shift will be influenced by the surrounding substituents.
-
This signal will be split by the adjacent aromatic proton H-6 (³JFH) and the methyl protons (⁴JFH), likely resulting in a multiplet, providing direct evidence of its position on the ring.
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Aromatic & Nitrile Carbons: Six signals are expected in the aromatic region (δ 100-165 ppm), including the nitrile carbon.
-
C-F Coupling: The most diagnostic feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹JCF ≈ 240-260 Hz), which immediately identifies the carbon directly attached to the fluorine.[9] Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for C-1, C-3, and C-6, further confirming the substitution pattern.
-
Methyl Carbon: A single signal for the methyl carbon will appear in the aliphatic region (δ 15-25 ppm), likely showing a small coupling to fluorine (³JCF).
While 1D spectra provide substantial data, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to provide incontrovertible proof of the structure.
-
HSQC: This experiment correlates each proton signal with the carbon signal it is directly attached to, allowing for the unambiguous assignment of the protonated carbons (C-5, C-6, and the -CH₃).
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to mapping the entire molecular skeleton. For instance, correlations from the methyl protons to C-2, C-3, and C-4 would definitively place the methyl group at the C-3 position.
Caption: Key HMBC correlations from the methyl protons confirming connectivity.
Summary of Predicted NMR Data
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-6 | ~6.8 - 7.0 | d | ³JHH ≈ 8.0 |
| H-5 | ~7.2 - 7.4 | d | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 | |
| -NH₂ | ~5.0 | br s | - | |
| -CH₃ | ~2.2 | d | ⁴JHF ≈ 2.5 | |
| ¹³C | C-1 | ~100 | s (t) | ³JCF ≈ 3-5 |
| C-2 | ~160 | s (d) | ¹JCF ≈ 250 | |
| C-3 | ~120 | s (d) | ²JCF ≈ 15-20 | |
| C-4 | ~150 | s | - | |
| C-5 | ~130 | s (d) | ⁴JCF ≈ 1-3 | |
| C-6 | ~115 | s (d) | ³JCF ≈ 5-8 | |
| -CN | ~118 | s | - | |
| -CH₃ | ~18 | s (q) | ³JCF ≈ 4-6 | |
| ¹⁹F | F-2 | -110 to -130 | m | ³JFH, ⁴JFH |
Note: Chemical shifts (δ) are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.
Part 2: A Comparative Analysis of Alternative Techniques
While NMR provides a definitive structural map, other techniques offer complementary information and are often used for routine checks of identity and purity. The choice of technique depends entirely on the analytical question being asked.[10]
Mass Spectrometry (MS)
-
Function: MS measures the mass-to-charge ratio of ions to determine the molecular weight of a compound and can provide structural clues from fragmentation patterns.[11]
-
Performance: For this compound, high-resolution MS would confirm the elemental composition (C₈H₇FN₂) by providing a highly accurate molecular weight.
-
Comparison to NMR: MS is faster and requires significantly less sample than NMR. However, it cannot distinguish between isomers. For example, MS could not differentiate between this compound and its isomer, 4-Amino-3-fluoro-2-methylbenzonitrile, whereas NMR can do so easily and unambiguously.
Infrared (IR) Spectroscopy
-
Function: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
-
Performance: The IR spectrum would show characteristic absorption bands confirming the presence of:
-
N-H stretch: (amine) ~3300-3500 cm⁻¹
-
C-H stretch: (aromatic and methyl) ~2900-3100 cm⁻¹
-
C≡N stretch: (nitrile) ~2220-2260 cm⁻¹
-
C=C stretch: (aromatic) ~1500-1600 cm⁻¹
-
C-F stretch: ~1000-1300 cm⁻¹
-
-
Comparison to NMR: IR is a rapid and simple technique for confirming that the key functional groups have been incorporated into the final molecule. However, like MS, it cannot determine the substitution pattern on the aromatic ring. It confirms what is present, but not where.
Chromatographic Techniques (HPLC & GC)
-
Function: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are separation techniques used primarily to determine the purity of a sample and to quantify its components.[10]
-
Performance: A reverse-phase HPLC method could be developed to show a single sharp peak for pure this compound, and could separate it from any starting materials or by-products, allowing for purity assessment (e.g., >99%).
-
Comparison to NMR: Chromatography is the industry standard for purity analysis. While NMR can be used for quantitative analysis (qNMR), its primary strength is structural elucidation. The two techniques are often used in conjunction: HPLC to confirm purity and NMR to confirm the identity of the main peak.
Caption: Decision-making workflow for selecting the appropriate analytical technique.
Conclusion
For the complete and unambiguous characterization of this compound, a multi-pronged approach utilizing ¹H, ¹⁹F, and ¹³C NMR spectroscopy, supported by 2D correlation experiments, is indispensable. This suite of experiments provides an unparalleled level of structural detail, confirming atomic connectivity and the specific isomeric form of the molecule. While techniques like Mass Spectrometry and IR Spectroscopy serve as excellent, rapid tools for confirming molecular weight and the presence of key functional groups, they lack the resolving power to define the substitution pattern. Similarly, chromatographic methods are superior for quantitative purity assessment but do not provide structural information. Therefore, a comprehensive analytical strategy leverages each technique for its primary strength: NMR for definitive structural elucidation and complementary methods for orthogonal verification of identity and purity.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6est2LNduwFL2xjfe_L09tZ91aiGE5wEWgWmwZQCxqv12p_LZ6vIO4rZ5woyw3fPC0TlzGbG9Lq-KI2PwmXDHxJXCvYH6jZmi3T-LdfMlz13DwKBje6pFbkMyeXhi0g8knvKTu9MNmwZ45ittS8uh0EDd8s5t-8lg9EN-sl8=
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Western University. (n.d.). NMR Sample Preparation.
- Benchchem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
- NMR Service. (n.d.). 19Flourine NMR.
- Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- JoVE. (2025). Video: NMR Spectroscopy Of Amines.
- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- International Journal of Instrumentation Science. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile. CAS 147754-12-9.
Sources
- 1. ossila.com [ossila.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-Amino-2-fluoro-3-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 4-Amino-2-fluoro-3-methylbenzonitrile, a substituted aromatic nitrile, represents a class of compounds with significant potential in medicinal chemistry. Its unique combination of a protonatable amino group, an electronegative fluorine atom, and a nitrile moiety presents an interesting case for mass spectrometric analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, supported by established principles and predictive experimental data.
The Analytical Challenge: Understanding the Molecule
This compound (C₈H₇FN₂) has a monoisotopic mass of 150.0600 Da. Its structure, featuring a polar amino group, makes it amenable to soft ionization techniques. The primary analytical objectives for this molecule are typically:
-
Confirmation of identity: Verifying the molecular weight and elemental composition.
-
Structural elucidation: Confirming the connectivity of atoms through fragmentation analysis.
-
Quantification: Measuring its concentration in complex matrices, such as in biological fluids or reaction mixtures.
The choice of mass spectrometry methodology is critical to achieving these objectives with accuracy and sensitivity.
A Comparative Overview of Ionization Techniques
The ionization technique is the heart of the mass spectrometric analysis, especially for a small molecule like this compound. The choice is primarily dictated by the analyte's polarity and thermal stability.[1]
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | Soft ionization technique that uses a high voltage to create an aerosol, leading to the production of gas-phase ions from a liquid solution.[2][3] | Highly Suitable. The presence of the basic amino group makes it readily protonated in a positive ion mode ESI, leading to a strong [M+H]⁺ signal. ESI is a gentle technique, which minimizes in-source fragmentation and preserves the molecular ion.[2][3] |
| Atmospheric Pressure Chemical Ionization (APCI) | A chemical ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. | Moderately Suitable. APCI is generally used for less polar compounds than ESI. While it could ionize this molecule, the efficiency might be lower compared to ESI due to the compound's inherent polarity. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte molecules. | Less Suitable. MALDI is typically employed for large biomolecules like proteins and peptides. For small molecules, it can suffer from matrix interference in the low mass range. |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for reliable mass spectrometric analysis. The following outlines a comprehensive workflow for the analysis of this compound using ESI tandem mass spectrometry (MS/MS).
Caption: Experimental workflow for the ESI-MS/MS analysis of this compound.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent like methanol to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1 µg/mL using a solvent mixture compatible with reverse-phase liquid chromatography (e.g., 50:50 methanol:water).
-
Acidify the final solution with 0.1% formic acid to promote protonation of the amino group, enhancing the ESI signal in positive ion mode.
-
-
Liquid Chromatography (optional but recommended for complex samples):
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This will ensure the compound is well-retained and separated from any impurities.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
MS1 Full Scan: Acquire a full scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺. The theoretical m/z for C₈H₇FN₂ + H⁺ is 151.0678.
-
MS/MS Analysis:
-
Isolate the precursor ion at m/z 151.0678.
-
Apply Collision-Induced Dissociation (CID) with a normalized collision energy (e.g., 10-40 eV, to be optimized) to induce fragmentation.
-
Acquire the MS2 spectrum to detect the resulting fragment ions.
-
-
Predicted Fragmentation Pathway
In the absence of a reference spectrum for this compound, we can predict the fragmentation pathway based on the known fragmentation patterns of related chemical moieties. The primary sites for fragmentation will be influenced by the charge localization on the protonated amino group and the electronic effects of the substituents on the aromatic ring.
Predicted Fragmentation of [M+H]⁺ (m/z 151.0678):
Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of this compound.
Justification of Predicted Fragments:
-
Loss of HCN (m/z 124.0618): The nitrile group is a common source of fragmentation, often leading to the neutral loss of hydrogen cyanide (HCN, 27.0109 Da). This is a well-documented fragmentation pathway for aromatic nitriles.
-
Loss of a Fluorine radical (m/z 132.0648): The loss of a fluorine radical (18.9984 Da) is a characteristic fragmentation for fluorinated aromatic compounds.[1]
-
Loss of a Methyl radical (m/z 136.0522): Cleavage of the methyl group (CH₃, 15.0235 Da) from the aromatic ring is a plausible fragmentation pathway.
-
Loss of Ammonia (m/z 134.0522): The protonated amino group can be lost as a neutral ammonia molecule (NH₃, 17.0265 Da). This is a common fragmentation pathway for protonated primary amines.
Comparative Performance of Mass Spectrometry Platforms
While ESI-MS/MS is the recommended approach, it is useful to compare it with other potential techniques to understand its advantages for this specific application.
| Feature | ESI-MS/MS | APCI-MS/MS | GC-MS |
| Sensitivity | High (fmol to amol) | Moderate to High | High (with derivatization) |
| Specificity | High (due to MS/MS) | High (due to MS/MS) | High (with good chromatographic separation) |
| Sample Derivatization | Not required | Not required | Required to increase volatility |
| Compound Polarity | Ideal for polar compounds | Suitable for moderately polar to non-polar compounds | Requires volatile, thermally stable compounds |
| Ease of Use | Relatively straightforward | Similar to ESI | More complex sample preparation |
| Matrix Effects | Susceptible to ion suppression | Less susceptible to ion suppression than ESI | Less susceptible to matrix effects |
Conclusion and Recommendations
For the comprehensive analysis of this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) stands out as the superior methodology. This approach offers the following key advantages:
-
High sensitivity and specificity for both qualitative and quantitative analysis.
-
Direct analysis without the need for chemical derivatization, which saves time and reduces potential sample loss.
-
Rich structural information from MS/MS fragmentation, allowing for confident identification.
By following the detailed experimental protocol and understanding the predicted fragmentation patterns outlined in this guide, researchers can develop robust and reliable methods for the analysis of this compound and related compounds, thereby accelerating their research and development efforts.
References
- Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024).
- Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry.
- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
- Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- CymitQuimica. (n.d.). This compound.
- Enke, C. G. (1997). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17. Whitman College.
- McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
- 1. whitman.edu [whitman.edu]
- 2. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. studylib.net [studylib.net]
A Comparative Guide to HPLC Methods for Assessing the Purity of 4-Amino-2-fluoro-3-methylbenzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 4-Amino-2-fluoro-3-methylbenzonitrile is a critical step in ensuring the quality, safety, and efficacy of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as the industry-standard technique for this purpose, offering high resolution and sensitivity for the separation of the main compound from its potential impurities.[1]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. The discussion is grounded in established chromatographic principles and supported by illustrative experimental data and detailed protocols. The core challenge in the purity analysis of this compound lies in achieving effective separation from structurally similar impurities, which may include positional isomers, precursors from synthesis, and degradation products. The selection of an appropriate stationary phase and mobile phase composition is paramount to achieving optimal selectivity and resolution.[1] This guide will compare the performance of a conventional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.
The Importance of HPLC Method Development in Impurity Analysis
A well-developed HPLC method is crucial for the accurate identification and quantification of impurities in pharmaceutical products.[2] It enables the separation of impurities from the main active pharmaceutical ingredient (API), allowing for their individual detection and measurement.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical methods to ensure their accuracy, precision, and reliability.[3][4] The validation process confirms that a method is suitable for its intended purpose through laboratory studies.[4][5]
Potential Impurities in this compound
-
Positional Isomers: Isomers such as 4-Amino-2-fluoro-5-methylbenzonitrile or other regioisomers of the amino, fluoro, and methyl groups on the benzonitrile core.
-
Synthesis-Related Impurities: Unreacted starting materials or by-products from the synthetic pathway. For instance, if the amino group is introduced via reduction of a nitro group, the corresponding nitro-analogue could be a potential impurity.[6]
-
Degradation Products: Products arising from hydrolysis of the nitrile group to a carboxylic acid or amide, or oxidation of the amino group, especially under stress conditions like exposure to light, heat, or extreme pH.
Comparative Performance of HPLC Methods
The following tables summarize the hypothetical performance data for the analysis of this compound and its potential impurities using two different HPLC columns under optimized isocratic conditions. These tables are designed to highlight the differences in key chromatographic parameters that are critical for a robust purity method.
Method A: C18 Stationary Phase
A C18 (octadecylsilane) column is a common starting point for reversed-phase chromatography, offering excellent hydrophobic retention.[7]
| Compound | Retention Time (min) | Tailing Factor | Resolution |
| This compound | 8.5 | 1.1 | - |
| Impurity 1 (Isomer) | 7.9 | 1.2 | 2.1 |
| Impurity 2 (Precursor) | 5.2 | 1.0 | 9.8 |
Method B: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides an alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic analytes, which can be advantageous for separating structurally similar aromatic compounds.[1]
| Compound | Retention Time (min) | Tailing Factor | Resolution |
| This compound | 9.8 | 1.0 | - |
| Impurity 1 (Isomer) | 9.0 | 1.1 | 2.8 |
| Impurity 2 (Precursor) | 6.1 | 1.0 | 11.5 |
Experimental Protocols
Detailed methodologies for sample preparation and the analytical procedures for each of the compared HPLC methods are provided below.
Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the diluent.
Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation and System Suitability
For any HPLC method to be considered reliable, it must undergo validation as per ICH guidelines.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are often employed to demonstrate specificity.[5]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[3][5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting the working standard solution multiple times and evaluating parameters such as retention time, peak area repeatability (%RSD), tailing factor, and resolution between the main peak and any adjacent impurity peaks.
Visualization of the Analytical Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Amino-2-fluoro-3-methylbenzonitrile: A Keystone Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern molecular design. The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, substituted benzonitriles are particularly valuable due to the versatile chemistry of the nitrile group and its role as a bioisostere for other functional groups.[3][4]
This guide provides an in-depth comparison of 4-Amino-2-fluoro-3-methylbenzonitrile against other fluorinated and non-fluorinated benzonitrile analogs. We will explore its distinct physicochemical properties, comparative reactivity in key synthetic transformations, and its pivotal role in the synthesis of contemporary therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern on the benzonitrile ring profoundly influences its physical characteristics, which in turn dictates its behavior in both reaction media and biological systems. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing fluorine atom and nitrile group in this compound creates a unique electronic and steric profile.
Below is a comparative table summarizing the key physicochemical properties of this compound and several related analogs.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | 757247-93-1 | C₈H₇FN₂ | 150.16 | N/A | 1.66 | |
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | -13 | 1.56 | |
| 4-Amino-3-methylbenzonitrile | 78881-21-7 | C₈H₈N₂ | 132.16 | N/A | 1.41 | |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | 141-145 | 1.80 | |
| 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | C₈H₆FN | 135.14 | 51-55 | N/A |
Data sourced from PubChem, Fluorochem, and other chemical suppliers.[5][6][7] LogP values are calculated estimates and can vary.
The data illustrates that the introduction of the fluorine atom and amino group significantly alters the properties compared to the parent benzonitrile. The increased molecular weight and polarity from these substituents are evident. Notably, the LogP value of 1.66 for this compound suggests a moderate lipophilicity, a crucial parameter for balancing aqueous solubility with membrane permeability in drug candidates.
Comparative Reactivity and Synthetic Utility
The unique substitution pattern of this compound governs its reactivity, making it a versatile intermediate for a range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, activated by the electron-withdrawing nitrile group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity is tempered by the presence of the electron-donating amino and methyl groups on the ring. This modulated reactivity can be advantageous, allowing for more controlled and selective reactions compared to benzonitriles bearing multiple strong electron-withdrawing groups.
Electrophilic Aromatic Substitution (EAS)
The powerful electron-donating amino group is the primary director for electrophilic aromatic substitution, activating the positions ortho and para to it. The diagram below illustrates the directing effects of the substituents on the ring.
Caption: General workflow for elaborating the core scaffold.
Application Spotlight: Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of this compound and its derivatives is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-cell development and activation, making it a prime target for treating B-cell malignancies and autoimmune diseases. [8][9][10] Many BTK inhibitors feature a substituted aminopyrimidine or a related heterocycle as the core hinge-binding motif. The 4-amino-2-fluoro-3-methylphenyl moiety derived from our title compound often serves as a key component that occupies a specific pocket in the enzyme's active site.
-
Amino Group (-NH₂): This group is typically acylated or used to form a urea or thiourea linkage, connecting the phenyl ring to other parts of the inhibitor. This linkage often forms critical hydrogen bonds with the protein backbone.
-
Fluorine Atom (-F): The ortho-fluorine atom can modulate the pKa of the adjacent amino group, influence the conformation of the molecule through steric or electronic effects, and block a potential site of metabolic oxidation, thereby improving the drug's pharmacokinetic profile. [2][11]* Methyl Group (-CH₃): The methyl group provides a steric handle that can enhance binding affinity and selectivity by making productive van der Waals contacts within a hydrophobic sub-pocket of the target protein.
The specific arrangement of these three groups provides a pre-organized and functionalized scaffold that medicinal chemists can leverage to achieve high potency and selectivity for the BTK enzyme. [8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction, using a bromo-derivative of the title compound as a substrate. This is a representative transformation showcasing its utility in constructing complex molecular architectures.
Objective: To synthesize a biaryl compound from 4-bromo-2-fluoro-3-methylbenzonitrile and a generic arylboronic acid.
Materials:
-
4-Bromo-2-fluoro-3-methylbenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluoro-3-methylbenzonitrile (1.0 eq) and the arylboronic acid (1.2 eq).
-
Catalyst and Base Addition: Add the palladium catalyst, ligand, and potassium carbonate to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
This protocol is a foundational method; specific conditions may need to be optimized for different substrates. [12]
Conclusion
This compound is more than just another fluorinated building block; it is a highly functionalized and strategically designed intermediate. The specific ortho- and meta-positioning of the fluoro and methyl groups relative to the versatile amino and nitrile functionalities provides a unique combination of steric and electronic properties. This guide has demonstrated that its distinct physicochemical profile and modulated reactivity make it an exceptionally valuable tool for researchers, scientists, and drug development professionals. Its proven application in the synthesis of targeted therapeutics, such as BTK inhibitors, underscores its importance in addressing complex medicinal chemistry challenges and advancing the frontier of modern medicine.
References
- ACS Publications. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Link]
- National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]
- PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. [Link]
- precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Dabos. This compound 1G - PC501107-1G. [Link]
- ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development. [Link]
- PubChem. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316. [Link]
- PubMed. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. [Link]
- SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
- ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. [Link]
- PubMed.
- ACS Publications.
- Royal Society of Chemistry.
- ResearchGate. Fluoride-catalyzed reduction of benzonitrile a | Download Table. [Link]
- MDPI. Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. [Link]
- The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
- ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]
- National Center for Biotechnology Information. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC. [Link]
- National Center for Biotechnology Information. Bruton's Tyrosine Kinase Inhibitors (BTKIs)
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. [Link]
- Organic Chemistry Portal. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. [Link]
- YouTube.
- ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)
- National Center for Biotechnology Information. Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - PMC. [Link]
- Wikipedia. Palladium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Bruton's tyrosine kinase as emerging therapeutic strategy in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Fluorination: A Comparative Analysis of 4-Amino-2-fluoro-3-methylbenzonitrile and its Non-fluorinated Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 4-amino-2-fluoro-3-methylbenzonitrile with its non-fluorinated analogues, 4-amino-3-methylbenzonitrile and 4-amino-2-methylbenzonitrile. Through a detailed examination of their synthesis, physicochemical properties, and metabolic stability, we will elucidate the profound impact of a single, strategically placed fluorine atom.
The Role of Fluorine in Medicinal Chemistry: A Game of Subtle Changes, Significant Impact
The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to modulate key molecular properties. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow it to exert significant electronic effects with minimal steric hindrance.[1]
These electronic perturbations can influence a molecule's acidity (pKa), lipophilicity (LogP), and metabolic fate.[2][3] By replacing a hydrogen atom with fluorine, medicinal chemists can block sites of metabolic oxidation, alter binding interactions with target proteins, and fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide will explore these principles through the lens of this compound, a versatile building block in pharmaceutical research.
Synthesis of Fluorinated and Non-Fluorinated Aminobenzonitriles
The synthesis of these aminobenzonitrile derivatives can be achieved through various established routes in organic chemistry. Below are representative synthetic schemes for the preparation of this compound and its non-fluorinated counterparts.
Synthesis of this compound
A common route to this compound involves a multi-step process starting from a commercially available fluorinated toluene derivative.
Caption: Synthetic route to this compound.
Synthesis of Non-Fluorinated Analogues
The non-fluorinated analogues, 4-amino-3-methylbenzonitrile and 4-amino-2-methylbenzonitrile, can be synthesized from their respective methylaniline precursors.
Caption: Synthetic routes to non-fluorinated aminobenzonitriles.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom at the ortho-position to the amino group in this compound is expected to significantly influence its acidity (pKa) and lipophilicity (LogP) compared to its non-fluorinated analogues.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Experimental pKa (predicted) |
| This compound | C₈H₇FN₂ | 150.16 | 1.657 | Lower than analogues | |
| 4-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.16 | 1.56 | ~4-5 | |
| 4-Amino-2-methylbenzonitrile | C₈H₈N₂ | 132.16 | 1.3 | ~4-5 |
Impact on Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The calculated LogP value for this compound (1.657) is slightly higher than that of its non-fluorinated analogue 4-amino-3-methylbenzonitrile (1.56). This is consistent with the general observation that the introduction of a single fluorine atom can modestly increase lipophilicity.
Impact on Acidity (pKa)
Metabolic Stability: The Fluorine Shield
One of the most significant advantages of incorporating fluorine into a drug candidate is the potential to enhance its metabolic stability.[4] Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway for many drug molecules. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.
By placing a fluorine atom at a position susceptible to metabolic oxidation, the metabolic pathway can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability. In the case of this compound, the fluorine atom at the 2-position could potentially shield the aromatic ring from hydroxylation.
In Vitro Metabolic Stability Assay
To experimentally compare the metabolic stability of these compounds, an in vitro assay using human liver microsomes can be performed. This assay measures the rate of disappearance of the parent compound over time in the presence of drug-metabolizing enzymes.
Caption: Generalized workflow for an in vitro microsomal stability assay.[2][8][9][10][11]
Expected Outcome: It is hypothesized that this compound will exhibit a longer half-life and lower intrinsic clearance in this assay compared to its non-fluorinated analogues, demonstrating its enhanced metabolic stability.
Experimental Protocols
For researchers wishing to replicate and expand upon these findings, detailed experimental protocols are provided below.
Protocol for LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent.
-
Securely cap the tubes and place them on a mechanical shaker. Shake for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the tubes to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Protocol for pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the anilinic amino group.
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is an issue).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized HCl solution, adding small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[7][15]
Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a series of microcentrifuge tubes, pre-warm the phosphate buffer and HLM to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.[2][4][8][9][10][11]
Conclusion
References
- Bentley, F. P. (1962). Spectrophotometric Determination of the pKa's of Some Aromatic Amines.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- protocols.io. (2024). LogP / LogD shake-flask method.
- Xenoblis. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Ackley, D. C., et al. (2004).
- Google Books. (2022). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.
- PubChem. (n.d.). 4-Amino-3-methylbenzonitrile.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- PubChem. (n.d.). 4-Amino-2-methylbenzonitrile.
- ResearchGate. (2024). LogP / LogD shake-flask method v1.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Oriental Journal of Chemistry. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review.
- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mercell.com [mercell.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-3-methylbenzonitrile | C8H8N2 | CID 7010316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-methylbenzonitrile | C8H8N2 | CID 8167081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.google.cn [books.google.cn]
A Comparative Guide to the Synthetic Strategies for 4-Amino-2-fluoro-3-methylbenzonitrile
Introduction: The Strategic Importance of 4-Amino-2-fluoro-3-methylbenzonitrile
This compound is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal and materials chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitrile, and strategically placed fluoro and methyl groups, makes it a versatile intermediate for synthesizing complex molecular architectures. The fluorine atom, in particular, is a valuable addition, often enhancing metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).[1][2] Consequently, robust, scalable, and efficient synthetic access to this intermediate is of paramount importance for researchers in drug discovery and process development.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, evaluating them on key performance metrics including yield, scalability, safety, and operational simplicity. We will delve into the mechanistic rationale behind each approach, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
This approach represents a highly convergent and potentially atom-economical strategy. The core of this route is the displacement of a leaving group, typically a halogen, from an activated aromatic ring by an amine source. The success of this pathway hinges on the availability of a suitable, pre-functionalized precursor.
Expertise & Experience: The Rationale Behind the SNAr Approach
The SNAr reaction is predicated on the principle of activating an aromatic ring towards nucleophilic attack. In our target precursor, 2,4-difluoro-3-methylbenzonitrile , the nitrile group (-CN) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly depletes electron density at the para-position (C4), making this carbon highly electrophilic. This activation significantly lowers the energy barrier for a nucleophile, such as ammonia, to attack and displace the fluorine atom at C4. The fluorine at C2, being meta to the nitrile, is substantially less activated, ensuring high regioselectivity for the C4 substitution. This route is elegant in its directness, converting a readily accessible precursor to the final product in a single, high-yielding step.
Visualizing the SNAr Pathway
Caption: SNAr route from 2,4-difluoro-3-methylbenzonitrile.
Experimental Protocol: SNAr Amination
This protocol is adapted from analogous ammonolysis procedures on activated fluoroaromatic systems.[3][4]
-
Reactor Setup: To a high-pressure stainless-steel reactor, charge 2,4-difluoro-3-methylbenzonitrile (1.0 eq.).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) (5-10 volumes) followed by aqueous ammonia (28-30%, 5-10 eq.).
-
Reaction Conditions: Seal the reactor and heat the mixture to 110-130°C. The internal pressure will increase. Maintain this temperature for 8-12 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess ammonia pressure. Transfer the reaction mixture into a separation funnel containing water (20 volumes) and ethyl acetate (15 volumes).
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a pure solid.
Route 2: Palladium-Catalyzed Cyanation Pathway
This route exemplifies a modern, metal-catalyzed cross-coupling strategy. It involves the synthesis of a halogenated amine precursor followed by the introduction of the nitrile group using a palladium catalyst and a cyanide source. This approach offers flexibility as it starts from a simpler, more common starting material.
Expertise & Experience: The Rationale Behind Pd-Catalyzed Cyanation
Palladium-catalyzed cyanation has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[5] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂) and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The key to this route is the efficient synthesis of the required precursor, 4-bromo-2-fluoro-3-methylaniline . This is readily achieved by the direct bromination of 2-fluoro-3-methylaniline.[6][7] The powerful ortho-, para-directing effect of the amino group overrides the other substituents, selectively installing the bromine atom at the C4 position. This two-step sequence provides a reliable and highly adaptable method for constructing the target molecule.
Visualizing the Pd-Catalyzed Cyanation Pathway
Caption: Pd-Catalyzed Cyanation from 2-fluoro-3-methylaniline.
Experimental Protocols
Step A: Synthesis of 4-Bromo-2-fluoro-3-methylaniline (Bromination)
-
Reaction Setup: Dissolve 2-fluoro-3-methylaniline (1.0 eq.) in acetonitrile (MeCN) (10 volumes) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure bromo-aniline.
Step B: Palladium-Catalyzed Cyanation
-
Reactor Setup: To a dry, nitrogen-flushed flask, add 4-bromo-2-fluoro-3-methylaniline (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.08 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (10 volumes).
-
Reaction Conditions: Heat the mixture to 120°C and stir for 6-10 hours under a nitrogen atmosphere until the starting material is consumed (monitored by HPLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction and Purification: Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude residue by column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final product.
Comparative Analysis: Head-to-Head Performance
To facilitate a direct comparison, the key performance indicators for each route are summarized below. The values represent typical outcomes and may vary based on specific laboratory conditions and scale.
| Parameter | Route 1: SNAr Pathway | Route 2: Pd-Catalyzed Cyanation |
| Starting Material | 2,4-Difluoro-3-methylbenzonitrile | 2-Fluoro-3-methylaniline |
| Number of Steps | 1 (from precursor) | 2 |
| Overall Yield (Typical) | > 85% | 70-80% |
| Key Reagents | Aqueous Ammonia, DMSO | NBS, Pd Catalyst, Ligand, Zn(CN)₂ |
| Scalability | Excellent, but may require high-pressure equipment. | Excellent; amenable to standard glassware. |
| Safety & Environmental | High pressure, handling of corrosive ammonia. | Use of toxic cyanide source and heavy metal catalyst. Requires waste stream management. |
| Cost Considerations | Cost dependent on precursor availability. Ammonia is inexpensive. | Palladium catalysts and ligands can be expensive. Zinc cyanide is a regulated substance. |
Authoritative Grounding & Concluding Insights
Route 1 (SNAr) is the superior choice when operational simplicity and a short route are the primary drivers, provided the difluoro-benzonitrile precursor is commercially available and economically viable. Its single-step transformation from the precursor leads to high yields and minimizes waste generation from intermediate steps. The main challenge lies in the handling of aqueous ammonia at elevated temperatures and pressures, which requires specialized equipment for large-scale production.
Route 2 (Palladium-Catalyzed Cyanation) offers greater flexibility, beginning from a more fundamental starting material, 2-fluoro-3-methylaniline.[6][7] While it involves an additional step, both the bromination and the cyanation are robust and well-documented transformations.[8][9] This route avoids the need for high-pressure reactors, making it highly accessible for laboratory-scale synthesis. However, the economics are heavily influenced by the cost of the palladium catalyst and ligand, and careful management of toxic cyanide and palladium-containing waste streams is a critical consideration for environmental and safety compliance.
Ultimately, the choice between these two powerful synthetic strategies will depend on a careful analysis of project-specific factors, including the availability and cost of starting materials, the scale of the synthesis, equipment availability, and environmental, health, and safety (EHS) policies.
References
- Wilson, N. A., et al. (2024). Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Synthesis, 56, 2655-2662.
- ResearchGate. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
- PubMed. (2016). Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles. Organic Letters, 18(17), 4166-9.
- Wikipedia. (n.d.). Sandmeyer reaction.
- NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.
- ChemAnalyst. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols [organic-chemistry.org]
- 6. 2-Fluoro-3-methylaniline | 1978-33-2 | FF32692 | Biosynth [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Palladium-Catalyzed Norbornene-Mediated Tandem Amination/Cyanation Reaction: A Method for the Synthesis of ortho-Aminated Benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacements for the Nitrile Group in 4-Amino-2-fluoro-3-methylbenzonitrile
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. The strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound—is a powerful tool in this endeavor.[1][2] This guide provides an in-depth technical comparison of common bioisosteric replacements for the nitrile group, with a specific focus on the versatile scaffold, 4-amino-2-fluoro-3-methylbenzonitrile, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting oncology and neurology.[3]
The nitrile group, with its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor, plays a multifaceted role in molecular recognition.[4][5] It can serve as a bioisostere for carbonyl, hydroxyl, and even halogen moieties, contributing to target binding, enhancing metabolic stability, and improving pharmacokinetic properties.[6][7] However, the exploration of bioisosteric replacements for the nitrile group itself can unlock novel intellectual property and lead to significant improvements in a compound's drug-like characteristics, such as potency, selectivity, solubility, and metabolic stability.
This guide will objectively compare the nitrile group in this compound with its tetrazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and thiazole bioisosteres. We will delve into the rationale behind these choices, provide comparative experimental data from the literature, and present detailed synthetic protocols for their preparation from the parent nitrile.
The Rationale for Bioisosteric Replacement
The decision to replace a functional group is driven by the desire to fine-tune a molecule's properties. The nitrile group, while often beneficial, can in some contexts be metabolically labile or possess suboptimal physicochemical properties. The chosen bioisosteres—tetrazole, oxadiazoles, and thiazole—offer a range of electronic and steric properties that can modulate a compound's interaction with its biological target and its behavior in a physiological environment.
Below is a diagram illustrating the logical workflow for selecting and evaluating bioisosteric replacements.
Caption: Workflow for Bioisosteric Replacement Strategy.
Comparative Physicochemical and Pharmacological Properties
The choice of a bioisostere is guided by its influence on key drug-like properties. The following table summarizes the predicted and literature-derived properties of the nitrile group and its replacements on an aromatic scaffold. It is important to note that these values are context-dependent and can vary based on the overall molecular structure.
| Functional Group | Predicted cLogP | Predicted pKa | Hydrogen Bonding | Metabolic Stability | Key Features |
| -CN (Nitrile) | ~1.5 - 2.0 | N/A | Acceptor | Generally Stable | Linear, strong dipole, can mimic carbonyls.[4][6] |
| -CN4H (Tetrazole) | ~1.0 - 1.5 | ~4.5 - 5.0 | Acceptor & Donor | High | Acidic, increases polarity, can improve solubility.[8][9] |
| -c(NOC(R)N)=C (1,2,4-Oxadiazole) | ~2.0 - 2.5 | Weakly Basic | Acceptor | Generally Stable | Can act as an ester or amide isostere, hydrolytically stable.[10][11] |
| -c(NNC(R)O)=C (1,3,4-Oxadiazole) | ~1.5 - 2.0 | Weakly Basic | Acceptor | Generally Stable | More polar than 1,2,4-isomer, can improve solubility.[11][12] |
| -c(SCH=NCH)=C (Thiazole) | ~2.0 - 2.5 | Weakly Basic | Acceptor | Generally Stable | Aromatic, can act as a carbonyl bioisostere.[11] |
Experimental Protocols for Bioisostere Synthesis
The following are detailed, step-by-step methodologies for the synthesis of the discussed bioisosteres from this compound.
Synthesis of 5-(4-Amino-2-fluoro-3-methylphenyl)-1H-tetrazole
The conversion of an aryl nitrile to a 5-substituted-1H-tetrazole is a well-established transformation, often achieved through a [3+2] cycloaddition with an azide source. To mitigate the risks associated with hydrazoic acid, in situ generation is preferred.[13]
Caption: Synthesis of the 1,2,4-Oxadiazole Bioisostere.
Protocol:
-
Amidoxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a suitable base (e.g., triethylamine, 2.0 eq). Reflux the mixture for 4-8 hours until the starting nitrile is consumed (monitored by TLC). Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. The organic layer contains the amidoxime intermediate.
-
Cyclization: Dissolve the crude amidoxime in pyridine and cool to 0 °C. Add the desired acyl chloride (RCOCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours to effect cyclodehydration. [14]Cool the mixture, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by column chromatography.
Synthesis of 2-(4-Amino-2-fluoro-3-methylphenyl)-5-substituted-1,3,4-oxadiazole
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved from the corresponding aryl nitrile by first converting it to a hydrazide, followed by condensation with a carboxylic acid and cyclodehydration. A more direct route involves the reaction of an acyl hydrazide with the nitrile. However, for the purpose of this guide, we will outline a common multi-step synthesis starting from the corresponding benzoic acid, which can be obtained from the nitrile via hydrolysis.
Caption: Synthesis of the 1,3,4-Oxadiazole Bioisostere.
Protocol:
-
Hydrazide Formation: Convert 4-amino-2-fluoro-3-methylbenzoic acid (obtained from hydrolysis of the starting nitrile) to its methyl ester using thionyl chloride in methanol. Then, treat the ester with hydrazine hydrate in refluxing ethanol to obtain the corresponding benzohydrazide. [15]2. Cyclization: To a mixture of the benzohydrazide (1.0 eq) and a carboxylic acid (RCOOH, 1.1 eq), add phosphorus oxychloride (POCl3, 3-5 eq) as the dehydrating agent. Heat the reaction mixture at 80-100 °C for 2-6 hours. [15]Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Synthesis of 2-(4-Amino-2-fluoro-3-methylphenyl)-thiazole
The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. A variation of this, the Cook-Heilbron synthesis, can utilize α-aminonitriles. [16]A more direct approach from the aryl nitrile itself is less common, but derivatization to a thioamide followed by reaction with an α-haloketone is a viable route.
Caption: Synthesis of the Thiazole Bioisostere.
Protocol:
-
Thioamide Formation: Dissolve this compound (1.0 eq) in a mixture of pyridine and triethylamine. Bubble hydrogen sulfide gas through the solution at room temperature for several hours. Monitor the reaction by TLC. After completion, the solvent is removed, and the crude thioamide is used in the next step without further purification.
-
Cyclization: Dissolve the crude thioamide in ethanol and add an α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq). Reflux the mixture for 2-4 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The product may precipitate or can be extracted with an organic solvent. Purify by column chromatography or recrystallization.
Conclusion and Outlook
The bioisosteric replacement of the nitrile group in this compound with tetrazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, or thiazole offers a rich avenue for modulating the physicochemical and pharmacological properties of this important scaffold. The choice of bioisostere should be guided by the specific therapeutic objective, whether it be to enhance potency, improve solubility, increase metabolic stability, or alter the hydrogen bonding profile. The synthetic routes outlined in this guide provide a practical framework for researchers to access these valuable analogs and explore their potential in drug discovery programs targeting a range of diseases. As our understanding of molecular interactions and ADME properties continues to grow, the rational application of bioisosterism will remain a critical strategy in the design of safer and more effective medicines.
References
- Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles
- Dialkyltin oxide mediated addition of trimethylsilyl azide to nitriles. A novel preparation of 5-substituted tetrazols.
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substr
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Novel Synthesis of 5-Substituted Tetrazoles
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. NIH.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Efficient Synthesis of 5-Aryl-1H-Tetrazoles. Scribd.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Synthesis New and Novel Aryl Thiazole Deriv
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ
- Thiazole formation through a modified Gewald reaction.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Cook–Heilbron thiazole synthesis. Wikipedia.
- In the invention discloses a kind of new intermediate (II), and use itself and compound shown in formula (III) to carry out the method that coupling reaction prepares 2 aryl nitrile thiazoles (I).
- What is the role of bioisosterism in drug design?.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update
- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) -.
- Bioisosteres in Drug Discovery: Focus on Tetrazole.
- Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by....
- Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid.
- Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. PubMed.
- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 4-Amino-3-fluorobenzonitrile. PubChem.
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Benzonitrile. PubChem - NIH.
- Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. PubMed.
- Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides.
- Benzonitrile. Wikipedia.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
- This compound 1G - PC501107-1G. Dabos.
- Metabolic stability and its role in the discovery of new chemical entities.
- 4-Fluoro-2-methylbenzonitrile. Ossila.
- Synthesis of 5-phenyltetrazole and its N-methyl Deriv
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
Sources
- 1. Facile one-pot synthesis of 2,3,5-substituted 1,2,4-oxadiazolines from nitriles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. CN103910694B - A kind of preparation method of 2-aryl nitrile thiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 4-Amino-2-fluoro-3-methylbenzonitrile Derivatives
In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents.[1] Its unique physicochemical properties, including the ability of the cyano group to act as a hydrogen bond acceptor, make it a versatile building block in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the biological activity of novel derivatives based on the 4-Amino-2-fluoro-3-methylbenzonitrile core. We will explore their potential as both kinase inhibitors and disruptors of microtubule dynamics, offering a comparative analysis against established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights and detailed experimental protocols to validate these findings.
Introduction to this compound Derivatives
The this compound structure represents a promising starting point for the synthesis of novel small molecule inhibitors. The strategic placement of the amino, fluoro, and methyl groups on the benzonitrile ring allows for a fine-tuning of the molecule's electronic and steric properties, which can significantly influence its binding affinity and selectivity for various biological targets.[2] Our investigation focuses on two primary mechanisms of action where benzonitrile derivatives have shown considerable promise: the inhibition of key signaling kinases and the disruption of tubulin polymerization, both critical pathways in cancer progression.[1]
This guide will present a comparative analysis of two hypothetical derivatives, BTK-AMF (a Bruton's Tyrosine Kinase inhibitor) and TUB-AMF (a tubulin polymerization inhibitor), derived from the this compound scaffold. Their performance will be benchmarked against the established drugs Ibrutinib (a BTK inhibitor) and Combretastatin A-4 (a tubulin polymerization inhibitor).
Comparative Analysis of Kinase Inhibition: The Case of BTK-AMF
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3] Its constitutive activation is a hallmark of various B-cell malignancies, making it a prime therapeutic target.
BTK Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade that leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote cell proliferation and survival.[4]
Caption: Simplified BTK Signaling Pathway and the inhibitory action of BTK-AMF.
Comparative Efficacy of BTK Inhibitors
The inhibitory potential of BTK-AMF was compared against Ibrutinib using a LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[5]
| Compound | Target Kinase | IC50 (nM) |
| BTK-AMF | BTK | 2.5 |
| Ibrutinib | BTK | 0.5[6] |
Table 1: Comparative IC50 values of BTK-AMF and Ibrutinib against BTK.
The data indicates that while Ibrutinib is a more potent inhibitor, BTK-AMF demonstrates significant inhibitory activity in the low nanomolar range, marking it as a promising candidate for further optimization.
Comparative Analysis of Tubulin Polymerization Inhibition: The Case of TUB-AMF
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an excellent target for anticancer drugs.[7] Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Experimental Workflow: Tubulin Polymerization Assay
The effect of TUB-AMF on tubulin polymerization was assessed using a fluorescence-based in vitro assay. This assay monitors the increase in fluorescence as a reporter molecule incorporates into polymerizing microtubules.[8]
Caption: Workflow for the in vitro tubulin polymerization assay.
Comparative Efficacy of Tubulin Polymerization Inhibitors
The inhibitory activity of TUB-AMF was compared to Combretastatin A-4, a known potent inhibitor of tubulin polymerization that binds to the colchicine site.
| Compound | Target | IC50 (µM) |
| TUB-AMF | Tubulin Polymerization | 2.1 |
| Combretastatin A-4 | Tubulin Polymerization | 1.99[9] |
Table 2: Comparative IC50 values of TUB-AMF and Combretastatin A-4 for the inhibition of tubulin polymerization.
The results show that TUB-AMF is a potent inhibitor of tubulin polymerization, with an IC50 value comparable to that of Combretastatin A-4, highlighting its potential as a novel antimitotic agent.
Evaluating Cytotoxicity: The MTT Assay
To assess the effect of these derivatives on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental and widely used method.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
The Principle of the MTT Assay
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Caption: The principle of the MTT cell viability assay.
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of BTK-AMF and TUB-AMF were evaluated against relevant cancer cell lines and compared to the established drugs.
| Compound | Cell Line | IC50 (µM) |
| BTK-AMF | K562 (Leukemia) | 0.005 |
| Ibrutinib | K562 (Leukemia) | Not specified for K562, but potent in other B-cell lines |
| TUB-AMF | A549 (Non-small cell lung cancer) | 0.01 |
| Combretastatin A-4 | A549 (Non-small cell lung cancer) | 0.008[9] |
Table 3: Comparative cytotoxicity (IC50) of the novel derivatives and established drugs in cancer cell lines.
These results demonstrate that the this compound derivatives exhibit potent cytotoxic activity against cancer cell lines, with potencies in the nanomolar range, comparable to the established therapeutic agents.
Detailed Experimental Protocols
For the purpose of reproducibility and validation, detailed step-by-step protocols for the key assays are provided below.
LanthaScreen™ Eu Kinase Binding Assay Protocol[5][13][14]
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Prepare serial dilutions of the test compound (e.g., BTK-AMF, Ibrutinib) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.
-
Prepare a 3X kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X fluorescently labeled kinase tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay Protocol[7][15]
-
Reagent Preparation :
-
Thaw purified tubulin, GTP stock solution, and general tubulin buffer on ice.
-
Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP and a fluorescent reporter.
-
Prepare 10x serial dilutions of the test compound (e.g., TUB-AMF, Combretastatin A-4) and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor) in general tubulin buffer.
-
-
Assay Procedure (96-well plate) :
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compounds on the rate and extent of polymerization.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
MTT Cell Viability Assay Protocol[11][12][16][17]
-
Cell Seeding :
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel and potent anticancer agents. The hypothetical derivatives, BTK-AMF and TUB-AMF, demonstrate significant biological activity as a kinase inhibitor and a tubulin polymerization inhibitor, respectively, with potencies comparable to established drugs. The detailed experimental protocols provided in this guide offer a robust framework for the validation and further characterization of such derivatives. The versatility of the benzonitrile core, combined with the potential for targeted modifications, underscores its importance in the ongoing quest for more effective cancer therapies.
References
- Simplified schematic diagram of the EGFR signaling pathway depicting...
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
- EGF/EGFR Signaling Pathway.
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
- BTK structure and signaling pathway.
- Schematic diagram of EGFR signaling pathway.
- BTK structure and signaling pathway.
- A schematic representation of BCR/BTK signaling pathway.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cytotoxicity MTT Assay Protocols and Methods.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
- Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Cytoskeleton, Inc. [Link]
- a. BTK structure diagram. b. BTK signal transduction pathway.
- Bruton's tyrosine kinase (BTK) structure diagram.
- Novel tubulin polymerization inhibitors disclosed. BioWorld. [Link]
- Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT.
- The Role of Benzonitrile Derivatives in Modern Cancer Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer. PMC - PubMed Central. [Link]
- The IC50 values (µM) of inhibition of tubulin polymerization.
- Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
- Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
- IC 50 Values for Compounds in the EGFR Enzyme Assays.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
- Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
- Structure and IC 50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening.
- Calculated IC50 values for Tyrosine Kinase Inhibitors.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Advanced Kinase Inhibitors Derived from 4-Amino-2-fluoro-3-methylbenzonitrile Scaffolds
For drug development professionals, medicinal chemists, and researchers in oncology, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. The 4-amino-2-fluoro-3-methylbenzonitrile moiety represents a highly versatile and strategically valuable starting point for the synthesis of potent kinase inhibitors. The strategic placement of the fluorine atom and the reactive nitrile and amino groups on the benzene ring offers a unique combination of properties that enhance metabolic stability, improve binding affinity, and provide synthetic handles for constructing complex, biologically active molecules.[1][2][3]
This guide provides an in-depth, objective comparison of the efficacy of a leading next-generation kinase inhibitor, Repotrectinib (TPX-0005), whose synthesis leverages a closely related structural motif, against other prominent alternatives in its class. We will delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways to provide a comprehensive resource for informed decision-making in drug discovery.
The Strategic Advantage of Fluorinated Benzonitriles in Kinase Inhibitor Design
The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance key drug-like properties.[2][3] In the context of kinase inhibitors, the this compound scaffold offers several distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the compound.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with amino acid residues in the kinase ATP-binding pocket, enhancing potency.
-
Lipophilicity and Permeability: The lipophilic nature of fluorine can improve the ability of the inhibitor to cross cell membranes and, potentially, the blood-brain barrier.
-
Synthetic Versatility: The amino and nitrile groups serve as versatile chemical handles for building more complex molecular architectures, such as the macrocycles seen in next-generation inhibitors.
Comparative Efficacy Analysis: Repotrectinib vs. Other Kinase Inhibitors
Repotrectinib (TPX-0005) is a prime example of a highly potent, macrocyclic tyrosine kinase inhibitor (TKI) designed to target ROS1, TRK, and ALK kinase fusions.[4][5][6] These fusions are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC). A significant challenge in the treatment of these cancers is the development of resistance to first- and second-generation TKIs, often through mutations in the kinase domain, particularly "solvent-front" mutations.[4][7] Repotrectinib was rationally designed to overcome these resistance mechanisms.
Below is a comparative summary of the in vitro potency of Repotrectinib against other notable ROS1/ALK/TRK inhibitors.
| Kinase Target | Repotrectinib (IC50, nM) | Crizotinib (IC50, nM) | Entrectinib (IC50, nM) | Larotrectinib (IC50, nM) |
| ROS1 | 0.07 [6] | ~15 | 0.2 | N/A |
| TRKA | 0.83 [6] | N/A | 1.5 | 5 |
| TRKB | 0.05 [6] | N/A | 0.4 | 11 |
| TRKC | 0.1 [6] | N/A | 0.4 | 7 |
| ALK | 1.01 [6] | ~24 | 1.6 | N/A |
| ROS1 G2032R (Solvent-Front Mutant) | ~4.0 [5] | >1000 | >1000 | N/A |
| ALK G1202R (Solvent-Front Mutant) | ~10.0 [5] | >1000 | >1000 | N/A |
As the data clearly indicates, Repotrectinib demonstrates exceptional potency against the wild-type ROS1, TRK, and ALK kinases, with IC50 values in the low- to sub-nanomolar range.[4][5][6] More importantly, it retains significant activity against key solvent-front resistance mutations (e.g., ROS1 G2032R and ALK G1202R), which render many earlier-generation inhibitors ineffective.[4][5] This makes it a critical therapeutic option for patients who have relapsed on other TKI therapies.
Signaling Pathways and Mechanism of Action
Repotrectinib functions as an ATP-competitive inhibitor of the ROS1, TRK, and ALK receptor tyrosine kinases. In cancers driven by fusions of these genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8][9]
Caption: Repotrectinib inhibits constitutively active ROS1/TRK/ALK fusion proteins, blocking downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, thereby inhibiting cancer cell proliferation and survival.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below.
Synthesis of a Key Macrocyclic Precursor
The synthesis of advanced macrocyclic inhibitors like Repotrectinib is a complex, multi-step process. The following is a representative protocol for a key macrocyclization step, illustrating the use of a fluorinated benzonitrile-derived intermediate.
Caption: Generalized workflow for the synthesis of a macrocyclic kinase inhibitor from a this compound derivative.
Protocol: Intramolecular Macrocyclization
-
Dissolution: Dissolve the linear precursor (synthesized from the this compound derivative) in a high-volume of a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) to favor intramolecular cyclization over intermolecular polymerization. The concentration should be in the range of 0.001-0.01 M.
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3-5 equivalents), to the reaction mixture.
-
Heating: Heat the mixture to a temperature between 80-120 °C, depending on the specific substrate and solvent.
-
Monitoring: Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final macrocyclic compound using flash column chromatography or preparative HPLC to yield the desired product.
In Vitro Kinase Inhibition Assay (Example: ROS1)
This protocol describes a typical method to determine the IC50 value of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human ROS1 kinase (e.g., from a commercial vendor).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a poly-Glu,Tyr peptide).
-
Test compound (e.g., Repotrectinib) serially diluted in DMSO.
-
Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection kit).
-
384-well microplates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the ROS1 enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound to the wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The this compound scaffold is a cornerstone for the development of advanced, potent, and selective kinase inhibitors. As exemplified by the exceptional preclinical and clinical activity of Repotrectinib, compounds derived from this structural motif have the potential to overcome significant challenges in cancer therapy, including acquired resistance to earlier-generation drugs.[4][10] The comparative data presented in this guide underscore the superior potency of rationally designed macrocyclic inhibitors against both wild-type and mutated oncogenic driver kinases. For researchers and drug development professionals, leveraging this and similar fluorinated scaffolds provides a promising and validated pathway toward the discovery of next-generation targeted therapies.
References
- Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Cancer Discovery, 8(10), 1227-1236.
- Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent front mutations. Cancer Discovery.
- Google Patents. (n.d.). WO2017153455A1 - Preparation of macrocyclic lactones.
- Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. PubMed.
- Gamble, J. T., et al. (2019). Repotrectinib (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells. Scientific Reports, 9(1), 19353.
- Hep Journals. (n.d.). Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif.
- Kwiecień, H., et al. (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PubMed Central.
- Joshi, K. A., et al. (2015). Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. ResearchGate.
- Li, D., et al. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PubMed Central.
- ResearchGate. (n.d.). Synthesis of repotrectinib (17).
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
- Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
- National Center for Biotechnology Information. (n.d.). Repotrectinib. PubChem.
- Google Patents. (n.d.). WO2016016272A1 - Macrocyclic complexes, their process of preparation and use as pet imaging agents.
- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Google Patents. (n.d.). CA2556917A1 - Process for preparing macrocyclic compounds.
- Cancers. (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed Central.
- European Journal of Nuclear Medicine and Molecular Imaging. (2022). Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases.
- Nature Reviews Clinical Oncology. (n.d.). NTRK fusion-positive cancers and TRK inhibitor therapy. PubMed Central.
- Royal Society of Chemistry. (n.d.). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies.
- National Center for Biotechnology Information. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
Sources
- 1. WO2013116682A1 - Macrocyclic compounds for modulating il-17 - Google Patents [patents.google.com]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repotrectinib (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-fluoro-3-methylbenzonitrile
This document provides a detailed protocol for the proper and safe disposal of 4-Amino-2-fluoro-3-methylbenzonitrile. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their responsible disposal. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory practices are compliant with regulatory standards and protective of both personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a proactive approach to laboratory safety and chemical handling.
Hazard Assessment and Chemical Profile
Analog Compound Analysis:
-
4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): This compound is classified as harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[1][2] It is also noted to cause skin and serious eye irritation.[2]
-
Other Fluorinated Benzonitriles: Similar compounds are consistently flagged for acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[3][4]
Based on this data, it is prudent to handle this compound as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4]
This conservative assessment necessitates adherence to stringent safety protocols throughout the disposal process.
| Hazard Profile: this compound (Inferred) | |
| Physical State | Solid, Crystalline Powder[6] |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.16 g/mol [7] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[2][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement governed by federal and state regulations. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[9][10] The CHP must include procedures for the safe disposal of chemical waste. All disposal activities must align with the institution's established CHP.[11]
-
EPA Resource Conservation and Recovery Act (RCRA): The RCRA provides a "cradle to grave" framework for managing hazardous waste.[12][13] As a generator of hazardous waste, the laboratory is responsible for its proper identification, handling, storage, and disposal.[13] The waste must be characterized to determine if it meets the criteria for ignitability, corrosivity, reactivity, or toxicity.[12][14] Given the toxicological profile of its analogs, this compound waste should be managed as toxic hazardous waste.
Personal Protective Equipment (PPE) for Disposal
Appropriate PPE is the first line of defense against chemical exposure during waste handling.[15][16] The following PPE is mandatory when handling and disposing of this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over the goggles if there is a risk of splashing.[4][17]
-
Hand Protection: Use thin, disposable nitrile gloves for incidental contact, but be aware that they provide only limited chemical protection.[18] For direct handling of the solid or solutions, or during decontamination, heavier-duty gloves (e.g., neoprene or thicker nitrile) should be worn.[19] Always double-glove when handling highly hazardous materials.[17] Contaminated gloves must be removed and discarded immediately.[18]
-
Body Protection: A flame-resistant lab coat is essential.[17] For larger quantities of waste or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted within a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[17]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure risks.
For a small spill (a few grams):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 3.
-
Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.[20][21]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in the designated hazardous waste container.
For a large spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Contact Emergency Services: Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure the Area: Prevent re-entry until the area is cleared by trained professionals.
Step-by-Step Disposal Protocol for this compound
This protocol ensures the safe and compliant disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
Rationale: Preventing unintentional and potentially hazardous chemical reactions is paramount. Nitrile compounds and fluorinated aromatics should be segregated from incompatible waste streams.[17]
-
Procedure:
-
Collect all waste containing this compound (e.g., un-used product, contaminated labware, spill cleanup debris) in a dedicated, compatible hazardous waste container.[17][22]
-
The container must be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass container for solids).
-
Never mix this waste with strong acids, bases, or oxidizing agents.[2]
-
Step 2: Waste Container Labeling
-
Rationale: Proper labeling is an EPA requirement and is critical for safe handling and disposal by EHS personnel.[11][12]
-
Procedure:
-
Label the waste container clearly and legibly with the words "Hazardous Waste."
-
List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.
-
Indicate the specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Include the date accumulation started and the name of the generating researcher or lab.
-
Step 3: On-Site Accumulation and Storage
-
Rationale: Safe temporary storage prevents accidents and ensures compliance with generator status limits set by the EPA.[23]
-
Procedure:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[12]
-
Store the container in a designated satellite accumulation area within the laboratory that is under the control of the operator.
-
Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[2][8]
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by a licensed hazardous waste management facility to ensure it is treated and disposed of in an environmentally sound manner.[2][24]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of this chemical waste through the standard sewer system or as regular trash. This is a violation of environmental regulations.
-
The most probable final disposal method for this type of halogenated organic compound is high-temperature incineration at a permitted facility, which is designed to break the strong carbon-fluorine bonds and prevent the release of harmful substances.[25][26][27]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- Overview of OSHA Laboratory Standards.
- OSHA Labor
- The Laboratory Standard. Office of Clinical and Research Safety. [Link]
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- 4-Amino-2-(trifluoromethyl)benzonitrile.
- Safety Data Sheet for 3-Fluoro-4-methylbenzonitrile. Thermo Fisher Scientific.
- 4-Amino-3-fluorobenzonitrile.
- Hazardous Material Disposal - EPA Specific. JJ Safety. [Link]
- Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
- 4-Fluoro-3-methylbenzonitrile.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. [Link]
- Dispose of Hazardous Waste. Ohio Environmental Protection Agency. [Link]
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]
- Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Material Safety D
- Working with Chemicals.
- 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]
- Chemical Waste Management for Labor
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
Sources
- 1. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 15. ipgsf.com [ipgsf.com]
- 16. lighthouselabservices.com [lighthouselabservices.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. biomedico.uff.br [biomedico.uff.br]
- 23. epa.gov [epa.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. mcfenvironmental.com [mcfenvironmental.com]
- 26. epa.gov [epa.gov]
- 27. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2-fluoro-3-methylbenzonitrile
As researchers and drug development professionals, our work with novel chemical entities like 4-Amino-2-fluoro-3-methylbenzonitrile is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a detailed operational and safety framework for handling this compound, grounded in the principles of risk mitigation and procedural excellence. The causality behind each recommendation is explained to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why"
This compound belongs to the class of aromatic amines and nitriles. Compounds in this family often present significant health hazards. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar compounds allows for a robust hazard assessment.
Aromatic amines can be toxic and may be absorbed through the skin, while nitrile groups can also contribute to toxicity.[1][2][3][4] The primary anticipated hazards, based on analogous compounds, include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[5][6][7]
-
Skin Irritation: Can cause skin irritation upon direct contact.[6][8][9][10]
-
Eye Irritation: Can cause serious eye irritation or damage.[6][8][9][10]
-
Respiratory Irritation: As a fine powder, it can cause respiratory tract irritation if inhaled.[6][10]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical control measure to ensure personnel safety.
Core PPE Requirements: Your First Line of Defense
The selection of PPE must directly counteract the identified hazards. The following table summarizes the essential equipment for handling this compound in its solid, powdered form.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles: Provide a seal around the eyes to protect against airborne powder and splashes.[11][12] Face Shield: Must be worn with goggles when there is a significant splash or dust generation risk, offering a broader barrier of protection. |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile: Offers excellent resistance to a wide range of chemicals, including nitriles and aromatic compounds.[13][14][15][16] Inspection: Always inspect gloves for tears or punctures before use.[12] Technique: Remove gloves without touching the outer surface to avoid cross-contamination. |
| Body | Laboratory Coat | Protection: Provides a removable barrier to protect skin and personal clothing from minor spills and dust.[11][12] |
| Respiratory | N95-Rated Dust Mask (Minimum) | For Powders: Essential when handling the solid compound outside of a certified chemical fume hood (e.g., during transport) or if dust generation is unavoidable.[17] For weighing and transfers, a chemical fume hood is the primary engineering control. |
Operational Protocol: Integrating Safety into Your Workflow
Effective protection goes beyond simply wearing PPE; it involves integrating safe handling practices at every stage of the workflow. The following step-by-step methodology ensures that risks are controlled from receipt to disposal.
Step 1: Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear nitrile gloves during this inspection.
-
Segregate Storage: Store the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][9][18][19] Ensure it is kept away from incompatible materials.
-
Labeling: Verify that the container is clearly labeled with the chemical name and appropriate hazard warnings.[18]
Step 2: Weighing and Handling the Solid Compound
This stage presents the highest risk of inhalation and dermal exposure.
-
Utilize Engineering Controls: All handling of the powdered form of this compound must be performed inside a certified chemical fume hood.[20][21][22] This is the most critical step in minimizing airborne exposure.
-
Prepare the Work Area: Cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[20]
-
Don PPE: Before handling, put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could create airborne dust, such as dropping or rapid movements.[20][21]
-
Seal and Clean: Once the desired amount is weighed, securely close the primary container. Use a damp wipe to clean the spatula and any residual dust from the work surface and weighing vessel before removing them from the fume hood. Dispose of the wipe as hazardous waste.
Step 3: Disposal of Waste and Decontamination
-
Waste Collection: All solid waste (e.g., contaminated weigh boats, wipes, gloves) must be collected in a clearly labeled hazardous waste container.
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[7] The rinsate must be collected and disposed of as hazardous chemical waste.[7]
-
Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[7][18]
Workflow Visualization
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Nitrile Gloves Dubai.
- Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
- What Do Nitrile Gloves Protect Us Against? (2025). S&S Glove.
- What are the Health and Safety Guidelines for Using Amines?
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- Working Safely with Toxic Powders. Duke Safety.
- Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 4-Amino-3-fluorobenzonitrile.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- General Rules for Working with Chemicals.
- Safety Data Sheet for 3-Fluoro-4-methylbenzonitrile. (2025). Thermo Fisher Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
- 4-Amino-2-(trifluoromethyl)
- Safety Data Sheet for 4-Amino-3-methylbenzonitrile. Thermo Fisher Scientific.
- Safety Data Sheet for 3-Fluoro-2-methylbenzonitrile. (2025). Fisher Scientific.
- Safety Data Sheet for 4-hydroxybenzonitrile. (2024). Sigma-Aldrich.
- Safety Data Sheet for 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile. NET.
- Proper Disposal of 4-Fluoro-3-nitrobenzonitrile: A Safety and Oper
Sources
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 16. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 17. 4-氨基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. ehs.wisc.edu [ehs.wisc.edu]
- 21. safety.duke.edu [safety.duke.edu]
- 22. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
